Nikkomycin Z
Description
This compound has been used in trials studying the treatment and basic science of Coccidioidomycosis.
This compound has been reported in Streptomyces ansochromogenes, Streptomyces scabiei, and Streptomyces tendae with data available.
NIKKOMYCIN is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
nucleoside-peptide antibiotic which inhibits fungal chitin biosynthesis by inhibiting chitin synthase; consists of uracil, an amino hexuronic acid & a new amino acid containing a pyridine ring; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-VHDFTHOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59456-70-1 | |
| Record name | Nikkomycin Z | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59456-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nikkomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikkomycin Z | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIKKOMYCIN Z | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Nikkomycin Z Producing Organism Streptomyces tendae
This technical guide provides a comprehensive overview of Streptomyces tendae, the primary producer of the antifungal agent Nikkomycin Z. The document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key biological and experimental processes.
Introduction to Streptomyces tendae and this compound
Streptomyces tendae is a Gram-positive, filamentous bacterium found in soil, first identified in France.[1] This organism is a known producer of several bioactive secondary metabolites, most notably the nikkomycin complex.[1] Nikkomycins are nucleoside-peptide antibiotics that act as potent and specific inhibitors of chitin synthase, an essential enzyme for the integrity of fungal cell walls.[2][3] Due to its mechanism of action, this compound, a key component of this complex, is a promising antifungal agent with potential applications in treating various fungal infections, particularly those caused by pathogens like Candida and Aspergillus species.[2] The development of efficient and scalable production methods for this compound is a significant area of research, focusing on strain improvement, fermentation optimization, and purification processes.[4][5]
Strain Maintenance and Cultivation of Streptomyces tendae
Proper maintenance and cultivation of S. tendae are crucial for consistent and robust production of this compound. The following protocols are adapted from standard practices for Streptomyces species.
Media Composition
Table 1: Media for Cultivation of Streptomyces tendae
| Medium Name | Component | Concentration (g/L) |
| GYM Streptomyces Medium (DSMZ Medium 65) | Glucose | 4.0 |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| CaCO₃ | 2.0 | |
| Agar (for solid medium) | 20.0 | |
| Spore Stock Preparation Medium (MS Agar) | Mannitol | 20.0 |
| Soya Flour | 20.0 | |
| Agar | 20.0 | |
| Seed Culture Medium | Yeast Extract | 20.0 |
| Soluble Starch | 10.0 | |
| Mannitol | 30.0 | |
| Soy Flour | 20.0 |
Experimental Protocols
-
Grow S. tendae on GYM Streptomyces Agar plates at 28-30°C for 7-10 days until sporulation is observed.
-
Store the plates at 4°C for up to 4-6 weeks.
-
For liquid cultures, grow the strain in GYM Streptomyces Broth at 28-30°C with shaking at 200-250 rpm for 2-4 days. These can be stored at 4°C for up to one week.
-
Prepare a confluent lawn of S. tendae on MS agar plates and incubate at 28-30°C for 7-14 days to allow for heavy sporulation.
-
Aseptically add 5-10 mL of sterile 20% (v/v) glycerol solution to the surface of the plate.
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.
-
Transfer the spore suspension to a sterile cryovial.
-
Store the cryovials at -80°C for long-term preservation.
This compound Fermentation
The production of this compound by S. tendae is typically carried out via submerged fermentation. The process involves a seed culture stage to generate sufficient biomass, followed by inoculation into a production medium formulated to maximize secondary metabolite synthesis.
Fermentation Medium and Parameters
Table 2: Fermentation Medium and Parameters for this compound Production
| Parameter | Value | Reference |
| Production Medium Component | ||
| Corn Starch | 2.5 - 3.0 % (w/v) | [4] |
| Soybean Meal Powder | 2.0 - 3.0 % (w/v) | [4] |
| Yeast Powder | 0.2 - 0.3 % (w/v) | [4] |
| Sodium Chloride | 0.4 - 0.6 % (w/v) | [4] |
| Ammonium Sulfate | 0.04 - 0.05 % (w/v) | [4] |
| Calcium Carbonate | 0.45 - 0.5 % (w/v) | [4] |
| Fermentation Conditions | ||
| Temperature | 25 - 28 °C | [4] |
| pH | 6.3 - 7.5 | [4] |
| Agitation | 200 - 220 rpm | [4] |
| Fermentation Time | 60 - 80 hours | [4] |
Experimental Protocol: Fed-Batch Fermentation
-
Prepare the seed culture by inoculating a cryopreserved vial of S. tendae into the seed culture medium and incubating at 28-30°C with shaking for 48 hours.
-
Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The recommended inoculation volume is 5-10% (v/v).
-
Maintain the fermentation parameters as detailed in Table 2. Monitor and control pH and dissolved oxygen levels throughout the fermentation.
-
After the initial batch phase, feed with a concentrated solution of the primary carbon source (e.g., glucose or starch) to maintain productivity.
-
Harvest the fermentation broth after 60-80 hours for downstream processing.
This compound Production Data
Strain improvement through mutagenesis and genetic engineering has led to significant increases in this compound yields.
Table 3: this compound Production in Various S. tendae Strains
| Strain | Production Titer (g/L) | Key Characteristics | Reference |
| S. tendae ATCC 31160 (Wild Type) | 0.13 | Produces both this compound and X | |
| S. tendae ΔNikQ 25-2 | 0.11 | Nikkomycin X production is knocked out | |
| S. tendae ΔNikQ 25-2 UMN01E7 | 1.6 | UV mutant of ΔNikQ 25-2 | |
| S. tendae ΔNikQ strain (Optimized Process) | 2.3 | Further optimized mutant and process | |
| S. ansochromogenes sanPDM | 0.3 (up to 0.8 with uracil feeding) | Nikkomycin X biosynthesis blocked |
Purification of this compound
A scalable purification process for this compound from the fermentation broth has been developed, yielding a high-purity product.
Experimental Protocol: Multi-step Chromatographic Purification
-
Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelia. Filter the supernatant through progressively smaller pore-sized filters (e.g., 10 µm, 5 µm, 1 µm, and finally 0.2 µm) to obtain a clarified broth.
-
Cation Exchange Chromatography (Capture Step):
-
Load the clarified broth onto a strong cation exchange column.
-
Wash the column to remove unbound impurities.
-
Elute this compound using an alkaline solution, such as ammonium hydroxide.
-
-
Anion Exchange Chromatography (Intermediate Purification):
-
The eluate from the cation exchange step is loaded onto a strong anion exchange column.
-
Elute the bound this compound with a dilute acidic solution (e.g., HCl), which also serves to concentrate the product.
-
-
Reversed-Phase Chromatography (Polishing Step):
-
Further purify the this compound fraction using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent or acid modifier).
-
-
Concentration and Drying:
-
Pool the pure fractions and concentrate under reduced pressure.
-
Lyophilize the concentrated solution to obtain pure this compound hydrochloride as a powder.
-
Quantification of this compound
High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying this compound.
HPLC Method Parameters
Table 4: HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV absorbance at approximately 263 nm |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm filter before injection. |
Biosynthesis of this compound in Streptomyces tendae
The biosynthesis of this compound involves a complex pathway encoded by a dedicated gene cluster. The pathway can be broadly divided into the formation of the nucleoside moiety and the peptidyl moiety, followed by their condensation.
Caption: Biosynthetic pathway of this compound in S. tendae.
Genetic Engineering for Strain Improvement
A key strategy to enhance this compound production is to eliminate the biosynthesis of the closely related byproduct, Nikkomycin X. This is achieved by disrupting the genes responsible for the formation of the 4-formyl-4-imidazolin-2-one base unique to Nikkomycin X.
Caption: Workflow for generating a this compound overproducing strain.
Regulatory Mechanisms in this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. These can be influenced by nutritional signals and global regulators.
Caption: Simplified regulatory pathway for this compound production.
References
- 1. ymc.eu [ymc.eu]
- 2. This compound from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]
- 3. downstreamcolumn.com [downstreamcolumn.com]
- 4. A practical and scalable manufacturing process for an anti-fungal agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively improving this compound production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
Nikkomycin Z: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nikkomycin Z is a naturally occurring peptidyl nucleoside antibiotic with potent antifungal properties.[1][2][3] It functions as a competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall integrity, making it a promising candidate for antifungal drug development.[1][4][5][6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed protocols for key experimental assays are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound belongs to the nikkomycin class of antibiotics, which are produced by Streptomyces species.[8] Its structure consists of a pyrimidine nucleoside linked to a unique amino acid moiety.[1]
Chemical Structure:
-
IUPAC Name: (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
-
Molecular Formula: C₂₀H₂₅N₅O₁₀
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 495.44 g/mol | [4][7] |
| Molecular Formula | C₂₀H₂₅N₅O₁₀ | |
| Solubility | Water: ≥ 100 mg/mL (201.84 mM) | [6] |
| Physical State | Solid powder | |
| CAS Number | 59456-70-1 | [5][6] |
Mechanism of Action
This compound exerts its antifungal effect by competitively inhibiting chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][4][5][6][7] Chitin is a vital structural component of the fungal cell wall, providing osmotic stability and rigidity. The absence of chitin in mammalian cells makes chitin synthase an attractive target for selective antifungal therapy.[1][7]
The inhibitory action of this compound stems from its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This structural mimicry allows this compound to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[1] The disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis and death.[1][8]
The effectiveness of this compound is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[1]
References
- 1. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High‐Performance Liquid Chromatography Method for Rich Pharmacokinetic Sampling Schemes in Translational Rat Toxicity Models With Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nikkomycin Z: A Competitive Inhibitor of Fungal Chitin Synthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nikkomycin Z is a peptidyl-nucleoside antibiotic that demonstrates potent and specific antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This targeted mechanism of action, absent in mammalian cells, positions this compound as a promising candidate for antifungal therapy with a potentially high therapeutic index.[2] This technical guide provides an in-depth overview of the core principles of this compound's activity, including its mechanism of action, quantitative efficacy data against various fungal pathogens, and detailed experimental protocols for its evaluation.
Introduction: The Fungal Cell Wall and the Role of Chitin
The fungal cell wall is a dynamic and essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment.[3][4] A key component of the cell wall in most pathogenic fungi is chitin, a long-chain polymer of N-acetylglucosamine.[5] Chitin synthesis is therefore a critical process for fungal viability and pathogenesis, making it an attractive target for antifungal drug development.[5] Mammalian cells do not produce chitin, offering a distinct advantage for targeted therapies with minimal off-target effects.[2]
Mechanism of Action: Competitive Inhibition of Chitin Synthase
This compound functions as a competitive inhibitor of chitin synthase (EC 2.4.1.16).[6] Structurally, it mimics the natural substrate of the enzyme, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[7] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain.[7] The inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis.[8]
The Chitin Biosynthesis Pathway
The synthesis of chitin is a multi-step enzymatic pathway that begins with glucose. The final and crucial step is the transfer of N-acetylglucosamine from UDP-GlcNAc to a growing chitin chain, a reaction catalyzed by chitin synthase.
Competitive Inhibition by this compound
This compound's structural analogy to UDP-GlcNAc allows it to occupy the active site of chitin synthase, effectively blocking the natural substrate and inhibiting chitin production.
Quantitative Data
The efficacy of this compound has been quantified against a range of fungal pathogens. The following tables summarize key in vitro and in vivo data.
In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are crucial metrics for assessing the in vitro potency of an antifungal agent.
| Fungal Species | This compound MIC Range (µg/mL) | Reference(s) |
| Candida albicans | ≤0.5 - 32 | [8] |
| Candida parapsilosis | 1 - 4 | [8] |
| Candida tropicalis | >64 | [8] |
| Candida krusei | >64 | [8] |
| Candida glabrata | >64 | [8] |
| Cryptococcus neoformans | 0.5 - >64 | [8] |
| Coccidioides immitis (mycelial) | 1 - 16 | [8] |
| Aspergillus fumigatus | >64 | [8] |
| Aspergillus flavus | >64 | [8] |
| Histoplasma capsulatum | 4 - >64 | [6] |
| Chitin Synthase Isozyme (Candida albicans) | This compound IC50 (µM) | Reference(s) |
| CaChs1 | 15 | [6] |
| CaChs2 | 0.8 | [6] |
| CaChs3 | 13 | [6] |
In Vivo Efficacy in Murine Models
Studies in animal models provide valuable insights into the potential therapeutic efficacy of this compound.
| Fungal Infection Model | Dosing Regimen | Outcome | Reference(s) |
| Murine Histoplasmosis | 2.5 - 25 mg/kg (twice daily) | Significantly reduced fungal burden in spleen and liver. | [9] |
| Murine Coccidioidomycosis | 20 - 160 mg/kg/day | Dose-dependent reduction in lung fungal burden; higher doses approached eradication. | |
| Murine CNS Coccidioidomycosis | 50, 100, or 300 mg/kg (orally TID) | Significantly improved survival and reduced brain fungal burden. |
Synergistic Interactions
This compound has demonstrated synergistic or additive effects when combined with other classes of antifungal agents, which could be a promising strategy to enhance efficacy and combat resistance.
| Fungal Species | Combination Agent | Interaction | Reference(s) |
| Candida albicans | Fluconazole, Itraconazole | Synergistic/Additive | [8] |
| Candida parapsilosis | Fluconazole, Itraconazole | Synergistic/Additive | [8] |
| Cryptococcus neoformans | Fluconazole, Itraconazole | Synergistic/Additive | [8] |
| Coccidioides immitis | Fluconazole, Itraconazole | Synergistic | [8] |
| Aspergillus fumigatus | Itraconazole | Marked Synergism | [8] |
| Aspergillus flavus | Itraconazole | Marked Synergism | [8] |
| Aspergillus fumigatus | Caspofungin | Synergistic |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
General Experimental Workflow
A typical workflow for evaluating a novel antifungal agent like this compound involves a series of in vitro and in vivo experiments.
Preparation of Fungal Cell Lysate for Chitin Synthase Assay
Objective: To obtain a crude enzyme preparation containing active chitin synthase.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
High-speed centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Protocol:
-
Grow the fungal culture to the mid-logarithmic phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Disrupt the cells by vigorous vortexing for 30-second intervals, with 30 seconds of cooling on ice in between, for a total of 10 cycles.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
-
The crude enzyme extract can be used immediately or stored at -80°C in aliquots.
Chitin Synthase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on chitin synthase by measuring the incorporation of radiolabeled N-acetylglucosamine into chitin.
Materials:
-
Fungal cell lysate (as prepared above)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)
-
Unlabeled UDP-N-acetylglucosamine
-
This compound stock solution (in a suitable solvent, e.g., water or buffer)
-
Activator (e.g., Trypsin)
-
Stopping solution (e.g., 10% trichloroacetic acid)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, a final concentration of 1 mM UDP-N-acetylglucosamine, and a known specific activity of UDP-[³H]-N-acetylglucosamine.
-
In separate tubes, add varying concentrations of this compound to be tested. Include a control with no inhibitor.
-
Add the fungal cell lysate (containing a known amount of protein) to each tube.
-
If required for the specific chitin synthase isoform, pre-incubate the lysate with an activator like trypsin.
-
Initiate the enzymatic reaction by adding the UDP-GlcNAc mixture and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.
-
Wash the filter several times with 5% trichloroacetic acid and then with ethanol to remove unincorporated substrate.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Checkerboard Synergy Assay
Objective: To assess the in vitro interaction between this compound and another antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
RPMI-1640 medium (or other suitable broth)
-
Stock solutions of this compound and the second antifungal agent
-
Spectrophotometer or plate reader
Protocol:
-
Dispense 50 µL of RPMI-1640 into each well of a 96-well plate.
-
Create serial dilutions of this compound along the rows of the plate.
-
Create serial dilutions of the second antifungal agent along the columns of the plate. This creates a matrix of drug combinations.
-
Prepare a standardized fungal inoculum in RPMI-1640.
-
Add 100 µL of the fungal inoculum to each well.
-
Include control wells with no drugs (growth control) and no inoculum (sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection or by measuring absorbance at a specific wavelength (e.g., 490 nm). The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
Conclusion and Future Directions
This compound remains a compelling antifungal candidate due to its specific and potent inhibition of chitin synthase, a validated fungal-specific target. The extensive in vitro and in vivo data, particularly its synergistic interactions with other antifungals, highlight its potential clinical utility. Further research should focus on elucidating the mechanisms of resistance to this compound, optimizing combination therapies, and advancing its clinical development for the treatment of challenging fungal infections. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of mycology and antifungal drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chromatographic Assays for the Enzymatic Degradation of Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (this compound) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
The Nucleoside-Peptide Architecture of Nikkomycin Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nikkomycin Z, a potent antifungal agent, operates through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity. This technical guide provides an in-depth exploration of the nucleoside-peptide structure of this compound, offering valuable insights for researchers in drug development and fungal biology. This document details its chemical composition, three-dimensional conformation, and the experimental methodologies employed for its structural elucidation. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding of this promising antifungal compound.
Core Structure and Chemical Composition
This compound is a complex biomolecule belonging to the family of peptidyl nucleoside antibiotics.[1] Its unique structure is a conjugate of a nucleoside and a modified amino acid, which together mimic the natural substrate of chitin synthase, UDP-N-acetylglucosamine.[1]
The core structure of this compound is composed of two primary moieties:
-
A Nucleoside Component: This consists of a uracil base N-glycosidically linked to a 5-aminohexuronic acid sugar.[1]
-
A Peptide Component: This is an unusual amino acid, 4-(4'-hydroxy-2'-pyridinyl)-homothreonine.[1]
These two components are joined by a peptide bond between the amino group of the 5-aminohexuronic acid and the carboxyl group of the hydroxypyridinyl-homothreonine.
The systematic IUPAC name for this compound is (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid.[2]
Structural Data
| Parameter | Value (Calculated) |
| Molecular Formula | C₂₀H₂₅N₅O₁₀ |
| Molecular Weight | 495.4 g/mol |
| XLogP3 | -2.5 |
| Hydrogen Bond Donors | 9 |
| Hydrogen Bond Acceptors | 12 |
Table 1: Calculated Physicochemical Properties of this compound.
Mechanism of Action: Competitive Inhibition of Chitin Synthase
This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[3] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital component of the fungal cell wall. The structural similarity between this compound and the natural substrate, UDP-GlcNAc, allows it to bind to the active site of the enzyme, thereby blocking the synthesis of chitin.[1] This disruption of cell wall integrity ultimately leads to fungal cell lysis and death.
The following diagram illustrates the competitive inhibition mechanism.
Experimental Protocols
The structural elucidation and analysis of this compound involve a multi-step process, from isolation and purification to characterization by spectroscopic methods.
Isolation and Purification of this compound
This compound is typically produced by fermentation of Streptomyces tendae. The following is a generalized workflow for its isolation and purification from the fermentation broth.
Protocol:
-
Fermentation and Harvesting: Streptomyces tendae is cultured in a suitable medium to produce this compound. The fermentation broth is then harvested.
-
Clarification: The broth is centrifuged to remove microbial cells and other solid debris, yielding a clarified supernatant.
-
Cation-Exchange Chromatography: The clarified broth is passed through a cation-exchange column. This compound, being amphoteric, binds to the resin.
-
Anion-Exchange Chromatography: The eluate from the cation-exchange column is then subjected to anion-exchange chromatography for further purification.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC.
-
Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain the compound as a solid.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| Nucleoside Moiety | ||
| 2 | 152.1 | - |
| 4 | 165.0 | - |
| 5 | 102.9 | 5.75 (d, 8.0) |
| 6 | 142.3 | 7.91 (d, 8.0) |
| 1' | 90.1 | 5.86 (d, 3.8) |
| 2' | 74.3 | 4.31 (dd, 5.0, 3.8) |
| 3' | 72.8 | 4.21 (dd, 5.0, 5.0) |
| 4' | 85.1 | 4.39 (d, 5.0) |
| 5' | 170.5 | - |
| Homothreonine Moiety | ||
| 1'' | 172.3 | - |
| 2'' | 57.5 | 4.45 (d, 2.0) |
| 3'' | 35.1 | 2.80 (m) |
| 4'' | 72.9 | 5.15 (d, 8.5) |
| 5'' | 11.5 | 1.21 (d, 7.0) |
Table 2: ¹H and ¹³C NMR Data for the Core Structure of Nikkomycin Pz (structurally similar to this compound).[4]
Mass Spectrometry:
High-resolution mass spectrometry is employed to determine the exact mass and molecular formula of this compound.
Cryo-Electron Microscopy (Cryo-EM):
The three-dimensional structure of this compound in its bioactive state has been determined by cryo-EM of its complex with chitin synthase.[3] This technique has been instrumental in revealing the key interactions between the inhibitor and the enzyme's active site.
Experimental Details for Cryo-EM Data Collection of Chitin Synthase-Nikkomycin Z Complex:
-
Microscope: FEI Titan Krios
-
Voltage: 300 kV
-
Detector: Gatan K2 Summit
-
Data Collection Mode: Super-resolution counting mode
-
Pixel Size: 0.52 Å/pixel
-
Electron Dose: ~50 e⁻/Ų
-
Defocus Range: -1.2 to -2.2 µm
Conclusion
This compound presents a fascinating and complex nucleoside-peptide structure that is key to its potent and specific antifungal activity. This guide has provided a detailed overview of its chemical architecture, mechanism of action, and the experimental methodologies used for its study. A thorough understanding of its structure-activity relationships, facilitated by techniques like cryo-EM and NMR spectroscopy, is crucial for the rational design of novel, more effective antifungal agents that target the essential chitin synthesis pathway in pathogenic fungi. The continued investigation into this compound and its analogs holds significant promise for addressing the growing challenge of fungal infections.
References
Nikkomycin Z: An In-depth Technical Guide on its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the spectrum of activity of Nikkomycin Z, a promising antifungal agent. This compound, a nucleoside-peptide antibiotic produced by Streptomyces tendae, exhibits a unique mechanism of action by competitively inhibiting chitin synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] This targeted action against a component absent in mammals makes it a selective and potentially less toxic therapeutic agent.[1] This document consolidates in vitro susceptibility data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
In Vitro Spectrum of Activity
This compound has demonstrated a varied spectrum of activity against a range of fungal pathogens. Its efficacy is particularly notable against dimorphic fungi that have a high chitin content in their cell walls.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative look at its in vitro potency.
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - | [4] |
| Coccidioides immitis (spherule) | - | 0.125 | - | - | [4] |
| Coccidioides immitis | 3 | 0.125 - >16 | - | - | [5] |
| Blastomyces dermatitidis | - | 0.78 | - | - | [6] |
| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - | [7] |
| Candida albicans | 10+ | ≤0.5 - 32 | - | - | [4] |
| Candida parapsilosis | 10+ | 1 - 4 | - | - | [4] |
| Candida tropicalis | - | >64 | - | - | [4] |
| Candida krusei | - | >64 | - | - | [4] |
| Candida glabrata | - | >64 | - | - | [4] |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 | [8][9] |
| Cryptococcus neoformans | 15 | 0.5 - >64 | - | - | [4] |
| Aspergillus fumigatus | - | >64 | - | - | [4] |
| Aspergillus flavus | - | >64 | - | - | [4] |
| Aspergillus niger | - | >64 | - | - | [4] |
| Aspergillus versicolor | - | >64 | - | - | [4] |
| Aspergillus nidulans | - | >64 | - | - | [4] |
Note: MIC values can vary based on the specific strain, testing methodology, and growth phase of the fungus.
Mechanism of Action: Chitin Synthase Inhibition
This compound functions as a competitive inhibitor of chitin synthase.[2] This enzyme is crucial for the synthesis of chitin, a vital structural polymer in the fungal cell wall. By mimicking the substrate UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, thereby blocking the formation of chitin chains.[2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[2][4] The effectiveness of this compound is dependent on its uptake by the fungal cell, which is mediated by a dipeptide permease transport system.[2][10]
Experimental Protocols
The in vitro activity of this compound is primarily determined through broth dilution antifungal susceptibility testing. The following is a generalized protocol based on methodologies cited in the literature.[4][11]
Broth Macrodilution Method for Antifungal Susceptibility Testing
-
Media Preparation: RPMI 1640 medium with L-glutamine and without sodium bicarbonate is commonly used. It is buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 6.0, as this compound is more stable under acidic conditions.[4]
-
Drug Dilution: A stock solution of this compound is prepared and serially diluted in the RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.5 to 64 µg/ml).[4]
-
Inoculum Preparation:
-
Yeasts: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to a specific optical density. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[4]
-
Filamentous Fungi: Conidia are harvested and counted using a hemacytometer to standardize the inoculum. The final concentration is typically around 1 × 10⁴ conidia/mL.[4]
-
Coccidioides immitis: Inocula are adjusted spectrophotometrically to 95% transmission at 530 nm and then diluted 1:1000 in the medium.[4]
-
-
Incubation: The tubes containing the medium, drug dilutions, and fungal inoculum are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% or 100%) compared to the drug-free control. This is typically assessed visually.[4]
-
MLC Determination (Optional): To determine the Minimum Lethal Concentration (MLC), an aliquot from each tube showing no visible growth is subcultured onto an agar plate. The MLC is the lowest drug concentration that results in no fungal growth on the subculture.[4]
In Vivo Efficacy
Preliminary in vivo studies in murine models have shown promising results for this compound, particularly against dimorphic fungi. It has demonstrated activity in murine models of coccidioidomycosis, blastomycosis, and histoplasmosis.[1] In some animal models, the fungicidal effect of this compound exceeded that of azoles and amphotericin B.[1] For instance, in a murine model of pulmonary blastomycosis, oral administration of this compound was well-tolerated and resulted in a biological cure, equivalent to parenteral amphotericin B.[6] Similarly, in a murine model of disseminated coccidioidomycosis, this compound demonstrated superior clearance of the fungal burden in various organs compared to fluconazole.[12]
Synergistic Activity
Several studies have investigated the combination of this compound with other antifungal agents. Additive and synergistic interactions have been observed with fluconazole and itraconazole against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[4] Notably, marked synergism was seen between this compound and itraconazole against Aspergillus fumigatus and Aspergillus flavus, species that are typically resistant to this compound alone.[4] No antagonistic effects have been reported.[4]
Conclusion
Initial investigations reveal that this compound possesses a potent and selective spectrum of activity, particularly against endemic dimorphic fungi. Its unique mechanism of targeting chitin synthase offers a significant advantage. While in vitro data is robust, further in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential. The observed synergistic effects with existing antifungal agents also suggest a promising role for this compound in combination therapies for difficult-to-treat mycoses.
References
- 1. incacare.live [incacare.live]
- 2. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 3. Nikkomycin - Wikipedia [en.wikipedia.org]
- 4. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of this compound against experimental pulmonary blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound with Amphotericin B and Itraconazole for Treatment of Histoplasmosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nikkomycin Z In Vitro Antifungal Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z is a nucleoside-peptide antibiotic that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.[1] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) with modifications specific to the properties of this compound.
Principle of the Method
The in vitro antifungal susceptibility of fungal isolates to this compound is determined using a broth microdilution method. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of this compound in a nutrient-rich broth. The microdilution plates are incubated under controlled conditions, and the minimal inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] For this compound, the reading of the MIC endpoint may vary depending on the fungal species being tested, with either a 50% or 100% reduction in growth compared to the growth control being considered.
Mechanism of Action of this compound
This compound targets the fungal cell wall by inhibiting chitin synthase, a key enzyme in the synthesis of chitin, an essential structural polysaccharide in the cell walls of most fungi. By acting as a competitive inhibitor of chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
Materials and Reagents
-
This compound powder
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Hydrochloric acid (HCl)
-
Spectrophotometer
-
Sterile, 96-well microdilution plates
-
Sterile, flat-bottom, 96-well plates for spectrophotometer readings
-
Sterile reservoirs
-
Multichannel pipettes
-
Inoculating loops or sterile swabs
-
Vortex mixer
-
Incubator (35°C)
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively, with modifications for this compound testing.
Preparation of Media and this compound Stock Solution
-
Prepare RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 6.0. The pH adjustment is crucial for the stability and activity of this compound.[3]
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in sterile distilled water or a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize the stock solution by filtration through a 0.22 µm filter.
Inoculum Preparation
-
Yeast Inoculum:
-
Subculture the yeast isolate onto a fresh Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Filamentous Fungi Inoculum:
-
Grow the mold on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
-
Preparation of Microdilution Plates
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microdilution plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 0.015 to 128 µg/mL).
-
The final drug concentrations in the wells will be half of the initial concentrations after the addition of the inoculum.
Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, including the drug-free growth control well.
-
The final volume in each well will be 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
Reading and Interpretation of MICs
-
Examine the plates visually or with the aid of a reading mirror.
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth compared to the drug-free control well.
-
For Candida species and other yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).[4]
-
For Aspergillus species and other molds: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).
-
For Coccidioides immitis: The MIC is typically determined at the point of 80% or 100% growth inhibition.[3][5]
Quality Control
Quality control should be performed with each batch of tests to ensure the accuracy and reproducibility of the results. Standard QC strains with known MIC ranges for other antifungals, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, can be included. While specific CLSI- or EUCAST-defined QC ranges for this compound are not yet established, laboratories should establish their own internal QC ranges based on consistent results. A susceptible internal control strain, such as Candida parapsilosis, was used in one study.[6]
Data Presentation: this compound MIC Ranges
The following table summarizes the reported MIC ranges of this compound against various fungal species from published studies. It is important to note that testing methodologies may vary between studies, which can influence the reported MIC values.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Yeasts | |||||
| Candida albicans | 15 | ≤0.5 - 32 | - | - | [3] |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 | [7] |
| Candida parapsilosis | 4 | 1 - 4 | - | - | [3] |
| Candida tropicalis | - | >64 | - | - | [3] |
| Candida krusei | - | >64 | - | - | [3] |
| Candida glabrata | - | >64 | - | - | [3] |
| Cryptococcus neoformans | 15 | 0.5 - >64 | - | - | [3] |
| Molds | |||||
| Aspergillus fumigatus | 3 | 32 - >128 | - | - | [8] |
| Aspergillus fumigatus (planktonic) | - | - | 2-4 | - | [9] |
| Aspergillus fumigatus (biofilm) | - | - | 0.94 - 7.5 | - | [9] |
| Aspergillus flavus | - | >64 | - | - | [3] |
| Coccidioides immitis (mycelial) | 10 | 1 - 16 | - | - | [3] |
| Coccidioides immitis (spherule) | 1 | 0.0156 (MIC80) | - | - | [8] |
| Coccidioides immitis | 3 | 0.125 - >16 | - | - | [5] |
| Histoplasma capsulatum | 20 | 4 - >64 | - | ≥64 | [10] |
| Blastomyces dermatitidis | 1 | 0.78 | - | - | [10] |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited reference. The reading endpoint (e.g., 50% or 100% inhibition) may vary between studies and organisms.
Conclusion
This document provides a comprehensive protocol for the in vitro antifungal susceptibility testing of this compound. Adherence to standardized methodologies, including appropriate media preparation, inoculum standardization, and quality control measures, is essential for obtaining accurate and reproducible results. The provided MIC data serves as a valuable resource for researchers and drug development professionals working with this promising antifungal agent. Further studies are warranted to establish standardized interpretive breakpoints for this compound against a broad range of fungal pathogens.
References
- 1. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 2. idexx.com [idexx.com]
- 3. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of this compound with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound—Ready to Meet the Promise? [mdpi.com]
Determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z, a competitive inhibitor of chitin synthase with antifungal properties. The following information is intended to guide researchers in the accurate in vitro assessment of this compound's efficacy against various fungal pathogens.
Mechanism of Action
This compound functions as a potent and competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1][2] Its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase, allows it to bind to the enzyme's active site, thereby blocking chitin production.[1] This disruption of cell wall integrity leads to fungal growth inhibition and cell death.[1] The effectiveness of this compound is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[1][3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research articles.[4][5]
I. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
1 M Hydrochloric acid (HCl)
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Sterile saline (0.85%)
-
Spectrophotometer or hemacytometer
-
Incubator
II. Preparation of Media and Reagents
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions, supplementing it with 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 with 1 M HCl, as this compound is more stable under acidic conditions.[4] Sterilize by filtration.
-
This compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Store at -20°C or as recommended by the supplier.
III. Inoculum Preparation
-
Yeast Suspensions (e.g., Candida species):
-
Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.
-
Harvest fresh colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at 530 nm (should have an optical density of 0.09-0.13).
-
Dilute the adjusted inoculum 1:1000 in RPMI-MOPS medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.[4]
-
-
Filamentous Fungi Suspensions (e.g., Aspergillus species):
-
Grow the fungal isolates on SDA plates until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 1 x 10^4 conidia/mL using a hemacytometer for counting.[4]
-
IV. Assay Procedure
-
Drug Dilution:
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final range.
-
-
Controls:
-
Growth Control: 100 µL of RPMI-MOPS medium + 100 µL of fungal inoculum.
-
Sterility Control: 200 µL of RPMI-MOPS medium.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungus being tested (e.g., 24-48 hours for Candida species, 48-72 hours for Aspergillus species).[6]
-
V. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For yeasts, this is often determined as an 80% reduction in turbidity (MIC-2 or MIC80).[4] For filamentous fungi, it is often complete visual inhibition of growth.
Experimental Workflow
Caption: Broth microdilution workflow for MIC determination.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported MIC ranges for this compound against various fungal species.
Table 1: MIC of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | ≤0.5 - 32 | - | - | [4] |
| Candida parapsilosis | 1 - 4 | - | - | [4] |
| Candida tropicalis | >64 | - | - | [4] |
| Candida krusei | >64 | - | - | [4] |
| Candida glabrata | >64 | - | - | [4] |
| Candida auris | 0.125 - >64 | 2 | 32 | [7] |
| Candida auris | >64 or >128 | - | - | [6] |
Table 2: MIC of this compound against Other Fungi
| Fungal Species | MIC Range (µg/mL) | MIC80 (µg/mL) | Reference(s) |
| Cryptococcus neoformans | 0.5 - >64 | - | [4] |
| Coccidioides immitis (mycelial) | - | 4.9 | [4] |
| Coccidioides immitis (spherule-endospore) | 0.125 | - | [4] |
| Aspergillus species | >64 | - | [4] |
| Blastomyces dermatitidis | 0.78 | - | [8] |
| Histoplasma capsulatum | 4 - >64 | - | [8] |
Note: MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.
Quality Control
It is essential to include quality control strains with known MIC values in each assay to ensure the accuracy and reproducibility of the results. Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC).
Conclusion
This document provides a comprehensive guide for determining the MIC of this compound. Adherence to standardized protocols is critical for obtaining reliable and comparable data, which is essential for the evaluation of this promising antifungal agent in research and drug development settings.
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product Classification [accessdata.fda.gov]
- 6. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Synergistic Antifungal Effects of Nikkomycin Z and Fluconazole Determined by Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic strategies. Combination therapy, utilizing agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This application note details the use of the checkerboard assay to evaluate the synergistic interaction between Nikkomycin Z, a chitin synthase inhibitor, and fluconazole, an ergosterol biosynthesis inhibitor.
This compound targets the fungal cell wall by competitively inhibiting chitin synthase, an enzyme essential for the structural integrity of the cell wall in many pathogenic fungi.[1] Since chitin is absent in mammalian cells, this compound offers a selective and potentially less toxic therapeutic option.[2] Fluconazole, a widely used azole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, leading to fungal growth inhibition.[6] The complementary mechanisms of action of this compound and fluconazole—one targeting the cell wall and the other the cell membrane—provide a strong rationale for their combined use to achieve synergistic antifungal effects.[7]
This document provides a detailed protocol for performing a checkerboard synergy assay, methods for data analysis, and a summary of expected results based on published studies.
Principle of the Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the in vitro interaction between two antimicrobial agents.[8] The assay involves preparing serial dilutions of two compounds in a two-dimensional array in a microtiter plate. Each well of the plate contains a unique combination of concentrations of the two drugs. The fungal inoculum is then added to each well, and the plate is incubated. The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI), which compares the Minimum Inhibitory Concentration (MIC) of each drug when used in combination to its MIC when used alone.[7][9]
Data Presentation: Synergistic Activity of this compound and Fluconazole
The following table summarizes the synergistic and additive interactions observed between this compound and fluconazole against various fungal species, as determined by the checkerboard assay in a study by Li and Rinaldi (1999).[7] The data is presented as the range of MICs for each drug alone and the interpretation of the interaction based on the calculated FICI.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interaction (FICI) |
| Candida albicans | 0.5 - 32 | 0.125 - >64 | Synergistic to Additive |
| Candida parapsilosis | 1 - 4 | 0.5 - 8 | Synergistic to Additive |
| Cryptococcus neoformans | 0.5 - >64 | 0.5 - 16 | Synergistic to Additive |
| Coccidioides immitis | 0.06 - 0.5 | 0.25 - 16 | Synergistic |
Note: The MIC values can vary depending on the specific isolate and testing conditions. The FICI is calculated for each isolate and each combination to determine the nature of the interaction.
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to determine the synergy between this compound and fluconazole.
Materials
-
This compound (powder)
-
Fluconazole (powder)
-
Appropriate solvent for each drug (e.g., water, DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate(s) of interest (e.g., Candida albicans ATCC 90028)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Multichannel pipette
Preparation of Reagents
-
Drug Stock Solutions: Prepare stock solutions of this compound and fluconazole at a high concentration (e.g., 1280 µg/mL) in their respective solvents.
-
Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline or PBS.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.
-
Checkerboard Assay Procedure
-
Plate Setup:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
In column 1, add 100 µL of the this compound working solution (at 2x the highest desired final concentration) to row A. Perform serial two-fold dilutions down the column from row A to G.
-
In row H, add 100 µL of the fluconazole working solution (at 2x the highest desired final concentration) to column 1. Perform serial two-fold dilutions across the row from column 1 to 10.
-
This creates a gradient of this compound concentrations in the columns and fluconazole concentrations in the rows.
-
Column 11 will contain only dilutions of this compound (MIC control).
-
Row H will contain only dilutions of fluconazole (MIC control).
-
Well H12 will serve as the growth control (no drug).
-
-
Drug Combination Preparation:
-
Prepare intermediate dilutions of both drugs in RPMI 1640 medium.
-
Dispense 50 µL of the appropriate this compound dilution into each well of the corresponding column.
-
Dispense 50 µL of the appropriate fluconazole dilution into each well of the corresponding row.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Reading the Results: Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a spectrophotometer to measure optical density at 490 nm. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.
Data Analysis and Interpretation
The interaction between this compound and fluconazole is quantified by calculating the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for each combination.
-
FIC of this compound (FICa): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazole (FICb): (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
FICI: FICa + FICb
The interpretation of the FICI is as follows:[8][9]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Visualizations
Synergistic Mechanism of Action
Caption: Dual inhibition of fungal cell wall and membrane synthesis.
Checkerboard Assay Experimental Workflow
Caption: Step-by-step workflow for the checkerboard synergy assay.
Conclusion
The checkerboard assay is a robust and widely used method for evaluating the in vitro interactions of antimicrobial agents. The synergistic effect observed between this compound and fluconazole highlights the potential of combination therapy to address the challenges of fungal infections. By targeting two different essential components of the fungal cell, this combination can lead to enhanced antifungal activity. These application notes provide a comprehensive guide for researchers to perform and interpret checkerboard assays for the evaluation of this compound and fluconazole synergy, aiding in the development of more effective antifungal treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 3. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Murine Model of Nikkomycin Z Efficacy in Coccidioidomycosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidioidomycosis, or Valley Fever, is a fungal disease caused by the inhalation of Coccidioides immitis or Coccidioides posadasii spores.[1] While many infections are asymptomatic, it can progress to severe pulmonary and disseminated disease, including life-threatening meningitis.[1][2] Current antifungal therapies can be limited by toxicity and the potential for relapse.[3] Nikkomycin Z is an investigational antifungal agent that offers a promising therapeutic alternative. It acts by inhibiting chitin synthase, an enzyme essential for the fungal cell wall but absent in mammals, suggesting a high therapeutic index.[1][3][4] Murine models are critical for the preclinical evaluation of this compound's efficacy. This document provides detailed protocols and compiled data from various studies to guide researchers in this area.
Mechanism of Action of this compound
This compound is a competitive inhibitor of chitin synthase.[5][6] By blocking the synthesis of chitin, a crucial component of the fungal cell wall, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[4] This targeted mechanism makes it a highly specific antifungal agent with minimal expected off-target effects in mammals.[1][3]
Experimental Protocols
Murine Model of Pulmonary Coccidioidomycosis
This model is ideal for evaluating the efficacy of this compound against the most common form of coccidioidomycosis.
-
Animal Model: Swiss-Webster or C57BL/6 mice (female, 8 weeks old) are commonly used.[7]
-
Fungal Strain: Coccidioides posadasii (e.g., strain Silveira) is grown on glucose-yeast extract agar until maturity.[7] Arthroconidia are harvested and counted using a hemocytometer.[7]
-
Infection: Mice are anesthetized and infected intranasally with a target dose of arthroconidia (e.g., 50-500 spores) suspended in sterile saline.[7] The intranasal route effectively mimics the natural route of infection.[8]
-
Treatment: Treatment with this compound can be initiated at various time points post-infection (e.g., 48 or 120 hours) to model both early and established disease.[7] this compound is typically administered orally (p.o.) via gavage twice daily.[5]
-
Efficacy Endpoints:
-
Survival: Mice are monitored daily for morbidity and mortality.
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and lungs are aseptically removed. The organs are homogenized, and serial dilutions are plated to determine the colony-forming units (CFU) per gram of tissue.[5][7]
-
Dissemination: The spleen can be cultured to assess the dissemination of the infection.[7]
-
Murine Model of Central Nervous System (CNS) Coccidioidomycosis
This model is crucial for assessing the ability of this compound to treat the most severe form of the disease.
-
Animal Model: Institute for Cancer Research (ICR) mice (male) are a suitable model.[1]
-
Fungal Strain: Coccidioides immitis or C. posadasii arthroconidia are used for infection.[1][2]
-
Infection: Mice are anesthetized and inoculated intracranially with a specific number of arthroconidia (e.g., 100-4,400).[1]
-
Treatment: Treatment typically begins 48 hours post-inoculation.[1] this compound can be administered orally via gavage multiple times a day (e.g., three times daily, TID) or in the drinking water to simulate sustained-release dosing.[1][2] Fluconazole is often used as a comparator drug.[1][2]
-
Efficacy Endpoints:
Murine Model of Disseminated Coccidioidomycosis
This model allows for the evaluation of this compound's efficacy against systemic infection.
-
Animal Model: Immunocompetent mice (e.g., ICR).
-
Fungal Strain: Coccidioides posadasii arthroconidia.
-
Infection: Mice are challenged intravenously (i.v.) with a low or high inoculum of arthroconidia to produce varying disease severity.[6][9][10]
-
Treatment: Therapy can be initiated a few days post-infection (e.g., day 4) and continued for a defined period (e.g., 5 days).[6][10] this compound can be administered intraperitoneally (i.p.) or orally in drinking water.[6][10]
-
Efficacy Endpoints:
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various murine models of coccidioidomycosis. The following tables summarize the key quantitative findings from published studies.
Table 1: Efficacy of this compound in CNS Coccidioidomycosis
| Treatment Group | Dose | Administration | Median Survival (days) | Percent Survival (Day 30) | Brain Fungal Burden (log10 CFU/g) | Reference |
| Vehicle Control | - | Oral Gavage | 9.5 | 10% | 5.66 | [1] |
| This compound | 50 mg/kg | Oral Gavage (TID) | >30 | 70% | 1.55 | [1] |
| This compound | 100 mg/kg | Oral Gavage (TID) | >30 | 80% | 1.51 | [1] |
| This compound | 300 mg/kg | Oral Gavage (TID) | >30 | 80% | 1.52 | [1] |
| Fluconazole | 25 mg/kg | Oral Gavage (BID) | 29.5 | 50% | 1.40 | [1] |
| Untreated Control | - | - | - | 11% | - | [2] |
| This compound | 30 mg/kg/day | Drinking Water | - | 70% | - | [2] |
| This compound | 100 mg/kg/day | Drinking Water | - | 90% | - | [2] |
| This compound | 300 mg/kg/day | Drinking Water | - | 100% | - | [2] |
| Fluconazole | 100 mg/kg | Gavage (Once Daily) | - | 50% | - | [2] |
Table 2: Brain Sterilization in CNS Coccidioidomycosis Model
| Treatment Group | Dose | Administration | Brain Sterilization Rate | Reference |
| Untreated Control | - | - | 0% | [2] |
| Fluconazole | 100 mg/kg | Gavage (Once Daily) | 20% | [2] |
| This compound | 100 mg/kg/day | Drinking Water | 89% | [2] |
| This compound | 300 mg/kg/day | Drinking Water | 80% | [2] |
Table 3: Efficacy of this compound in Disseminated Coccidioidomycosis
| Treatment Group | Dose | Administration | Organ Fungal Burden Reduction | Reference |
| This compound | ≥200 mg/kg/day | Oral (Drinking Water) | Superior to fluconazole in lungs, liver, and spleen | [6][9][10] |
Conclusion
The data from in vivo murine models consistently demonstrate the potent efficacy of this compound in treating various forms of coccidioidomycosis, including pulmonary, CNS, and disseminated disease.[1][2][6][9] Notably, this compound has shown superior activity compared to fluconazole in several studies.[2][6][9][10] The provided protocols and summarized data serve as a valuable resource for researchers and drug developers working on novel therapies for this challenging fungal infection. Further investigation into sustained-release formulations of this compound is warranted based on the promising results from studies simulating this dosing strategy.[2][6][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of this compound in murine CNS coccidioidomycosis: modelling sustained-release dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling this compound Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Mouse Model of Coccidioidomycosis Using an Inhalation Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Phase 1 Clinical Trial Design for Nikkomycin Z in Healthy Volunteers
Introduction
Nikkomycin Z is an investigational, competitive inhibitor of chitin synthase, an enzyme essential for the formation of the fungal cell wall.[1][2] Since chitin is absent in mammals, this compound offers a targeted mechanism of action with selective toxicity against susceptible fungi.[3][4] This characteristic makes it a promising candidate for antifungal therapy, particularly for infections like coccidioidomycosis.[4][5] Phase 1 clinical trials in healthy volunteers are the first step in human testing, designed to evaluate the safety, tolerability, and pharmacokinetic profile of a new drug.[6] Previous Phase 1 studies of this compound have demonstrated that it is well-tolerated with oral bioavailability, supporting its continued development.[3][7][8]
These application notes provide a detailed framework for designing a robust Phase 1, randomized, double-blind, placebo-controlled study for this compound in healthy volunteers, incorporating both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Study Protocol: Phase 1 Safety, Tolerability, and Pharmacokinetics of this compound
1.1 Primary Objectives:
-
To assess the safety and tolerability of single and multiple ascending oral doses of this compound in healthy adult volunteers.
-
To determine the pharmacokinetic (PK) profile of this compound and its metabolites following single and multiple oral doses.
1.2 Secondary Objectives:
-
To evaluate the dose proportionality of this compound pharmacokinetics.
-
To characterize the urinary excretion of this compound.[5]
1.3 Study Design: This is a Phase 1, randomized, double-blind, placebo-controlled, ascending dose study. The study will consist of two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. In each dose cohort, subjects will be randomized to receive either this compound or a placebo. Dose escalation to the next cohort will only occur after a safety review of all available data from the preceding cohort.[9]
Caption: High-level workflow for a Phase 1 SAD/MAD clinical trial.
Experimental Protocols
2.1 Subject Selection Protocol
Healthy male or non-pregnant, non-lactating female volunteers between the ages of 18 and 40 will be recruited.[9] Participants must be determined healthy based on comprehensive medical history, physical examination, and laboratory evaluations.
Table 1: Subject Inclusion and Exclusion Criteria
| Criteria Type | Details |
|---|---|
| Inclusion | Age ≥ 18 years and ≤ 40 years.[9] |
| Body Mass Index (BMI) between 18.5 and 30.0 kg/m ². | |
| Able to provide written informed consent.[9] | |
| Determined to be healthy by medical and laboratory evaluation.[9] | |
| Females must have a negative pregnancy test and agree to use acceptable contraception.[9] | |
| Exclusion | History or current evidence of major organ disease (renal, hepatic, cardiac, etc.).[9] |
| Serum creatinine > 1.5 mg/dL.[9] | |
| Alanine transaminase (ALT) or aspartate transaminase (AST) above the normal upper limit.[9] | |
| History of hepatitis B or C.[9] | |
| Use of any prescription or over-the-counter medication within 14 days of dosing. |
| | Inability to comply with study requirements.[9] |
2.2 Dosing and Administration Protocol
This compound and the matching placebo will be administered orally. For the SAD cohorts, subjects will receive a single dose under fasting conditions.[3][8] For the MAD cohorts, subjects will receive doses for 14 consecutive days.[7][10]
-
SAD Cohorts: 250 mg, 500 mg, 1,000 mg, 2,000 mg.[8]
-
MAD Cohorts (14 days): 250 mg twice daily (BID), 500 mg BID, 750 mg BID, 750 mg three times a day (TID).[7][9]
2.3 Safety Assessment Protocol
Safety and tolerability will be monitored throughout the study.
-
Adverse Events (AEs): All AEs will be recorded, detailing their severity, duration, and relationship to the study drug. Previous studies noted headache, diarrhea, and pre-syncope as potential events.[5]
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature will be measured at pre-specified time points.
-
Electrocardiograms (ECGs): 12-lead ECGs will be performed at screening, pre-dose, and post-dose.
-
Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis will be conducted at screening and specified times post-dosing.
2.4 Pharmacokinetic (PK) Analysis Protocol
-
Blood Sampling: Serial blood samples will be collected to determine the plasma concentration of this compound. For SAD cohorts, samples will be collected pre-dose and at frequent intervals up to 72 hours post-dose.[8] For MAD cohorts, intensive sampling will occur after the first dose (Day 1) and the last dose (Day 14).[7][10]
-
Urine Collection: Urine will be collected over specified intervals to determine the extent of renal excretion of this compound.[5][9]
-
Bioanalytical Method: Plasma and urine concentrations of this compound will be determined using a validated high-performance liquid chromatography (HPLC) method.[8]
-
PK Parameter Calculation: The following PK parameters will be calculated using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (terminal half-life).[3][5]
Data Presentation
The following tables summarize pharmacokinetic data from previously conducted studies in healthy volunteers.
Table 2: Mean Pharmacokinetic Parameters of Single Oral Doses of this compound [3][8]
| Dose | Cmax (μg/mL) | Tmax (h) | AUC₀₋∞ (μg·h/mL) | t½ (h) |
|---|---|---|---|---|
| 250 mg | 2.21 | 2.0 | 11.3 | 2.1 - 2.5 |
| 500 mg | Data proportional to 250 mg | 2.0 - 4.0 | Data proportional to 250 mg | 2.1 - 2.5 |
| 1,000 mg | Data available | 2.0 - 4.0 | Relative bioavailability ~62-70% | 2.1 - 2.5 |
| 2,000 mg | Data available | 2.0 - 4.0 | Relative bioavailability ~42-47% | 2.1 - 2.5 |
Note: Bioavailability was found to be less than proportional for doses of 1,000 mg or higher.[3][8]
Table 3: Mean (±SD) Pharmacokinetic Parameters of Multiple Oral Doses of this compound on Day 14 [7][10][11]
| Dose Regimen | Cmax (mg/L) | Tmax (h) | AUC₀₋τ (mg·h/L) | t½ (h) |
|---|---|---|---|---|
| 250 mg BID | 3.70 (1.08) | 2.3 - 3.0 | 17.3 (5.2) | 1.94 - 2.18 |
| 500 mg BID | Data available | 2.3 - 3.0 | 28.5 (9.5) | 1.94 - 2.18 |
| 750 mg BID | Data available | 2.3 - 3.0 | 34.5 (10.9) | 1.94 - 2.18 |
| 750 mg TID | 6.89 (1.59) | 2.3 - 3.0 | 35.6 (8.4) | 1.94 - 2.18 |
Note: τ is the dosing interval (12 hours for BID, 8 hours for TID). Bioavailability was less than proportional for the 750 mg doses.[7][10]
Visualization of Mechanism of Action
This compound's antifungal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme chitin synthase.[1] The drug enters the fungal cell via a peptide transport system and competitively inhibits the enzyme, disrupting cell wall synthesis and leading to cell lysis.[1][12]
Caption: Mechanism of action of this compound in a fungal cell.
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. Nikkomycin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of this compound after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. hrpp.usc.edu [hrpp.usc.edu]
- 7. Pharmacokinetics of this compound following multiple doses in healthy subjects [scite.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Pharmacokinetics of this compound following multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fungal Cell Wall Biosynthesis with Nikkomycin Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, protecting against osmotic stress, and mediating interactions with the environment. Unlike mammalian cells, fungi possess a unique cell wall primarily composed of polysaccharides like chitin and β-glucans, making it an attractive target for antifungal drug development.[1][2][3] Chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), provides structural rigidity to the cell wall.[4] Its synthesis is a complex process catalyzed by a family of enzymes known as chitin synthases (CHS).[5][6]
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by Streptomyces tendae.[7] It functions as a potent and specific competitive inhibitor of chitin synthase.[2][8] By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the catalytic site of chitin synthase, thereby blocking chitin polymerization.[3][8] This inhibition disrupts cell wall formation, particularly at sites of active growth like hyphal tips and septa, leading to osmotic lysis and fungal cell death.[9][10]
Due to its specific mechanism of action, this compound serves as an invaluable tool for studying the fundamental processes of fungal cell wall biosynthesis, morphogenesis, and the cellular stress responses to cell wall damage. Furthermore, it shows promising therapeutic potential, especially in combination with other antifungal agents that target different components of the cell wall or membrane.[1][3][11]
Mechanism of Action and Cellular Transport
This compound's effectiveness is dependent on several factors:
-
Cellular Uptake: It enters the fungal cell via a di- or tripeptide permease transport system.[8] The susceptibility of a fungal species can be influenced by its ability to transport the antibiotic across the cell membrane.[12]
-
Competitive Inhibition: Inside the cell, this compound acts as a substrate analog of UDP-GlcNAc, competitively inhibiting chitin synthase enzymes located at the plasma membrane.[3][8]
-
Isozyme Specificity: Fungi possess multiple chitin synthase isoenzymes with distinct physiological roles.[2][4] The inhibitory activity of this compound can vary between these isoenzymes.[3][9]
Data Presentation
Table 1: Inhibitory Activity of this compound against Candida albicans Chitin Synthase (Chs) Isozymes
| Isozyme | IC₅₀ (μM) |
| CaChs1 | 15[9] |
| CaChs2 | 0.8[9] |
| CaChs3 | 13[9] |
Table 2: In Vitro Susceptibility of Selected Fungal Species to this compound
| Fungal Species | MIC Range (μg/mL) | Notes |
| Candida albicans | 0.5 - 32[13] | Fungicidal for most isolates tested.[13] |
| Candida parapsilosis | 1 - 4[13] | Includes azole-resistant isolates.[13] |
| Candida auris | MIC₅₀: 2, MIC₉₀: 32[14][15] | Activity has been described as mixed.[15] |
| Coccidioides immitis | MIC₈₀: 4.9 (mycelial phase)[13] | Potent activity observed.[13][16][17] |
| Other Candida spp. (C. tropicalis, C. krusei, C. glabrata) | >64[13] | Generally resistant.[13] |
| Cryptococcus neoformans | >64 (for most isolates)[13] | Generally resistant.[13] |
Table 3: Synergistic Interactions of this compound with Other Antifungal Agents
| Combination | Fungal Species | Interaction |
| This compound + Fluconazole | C. albicans, C. parapsilosis, C. neoformans, C. immitis | Additive & Synergistic[13][18][19] |
| This compound + Itraconazole | C. albicans, C. parapsilosis, C. neoformans, C. immitis | Additive & Synergistic[13][18] |
| This compound + Itraconazole | Aspergillus fumigatus, Aspergillus flavus | Marked Synergism[13][16][17][18] |
| This compound + Echinocandins (e.g., Caspofungin) | Candida albicans, Aspergillus fumigatus | Synergistic[20][21][22][23] |
| This compound + Amphotericin B | Various medically important fungi | Synergistic[14] |
Note: Synergism is often determined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5.[20]
Visualizations
Caption: Fungal chitin biosynthesis pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. incacare.live [incacare.live]
- 8. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 9. Inhibitory effect of this compound on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Programming of the Fungal Cell Wall: A Synthetic Biology Blueprint for Advanced Mycelium-Based Materials [mdpi.com]
- 11. This compound—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of fungi to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Antifungal activity of this compound against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of susceptibility of fungal isolates to lufenuron and this compound alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic action of nikkomycin X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 22. Synergistic effect of this compound with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or this compound Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nikkomycin Z using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed methodology for the quantification of Nikkomycin Z in various sample matrices, including plasma and fermentation broths, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is crucial for researchers, scientists, and drug development professionals involved in the study and production of this promising antifungal agent. This document outlines the necessary reagents, instrumentation, and step-by-step protocols for sample preparation and chromatographic analysis, along with performance characteristics.
Introduction
This compound is a chitin synthase inhibitor with potent antifungal activity, particularly against Coccidioides species, the causative agent of coccidioidomycosis (valley fever).[1] As a first-in-class orphan product, accurate and reliable quantification of this compound is essential for pharmacokinetic studies, manufacturing process optimization, and quality control.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound concentrations in complex mixtures.[1][4][5] This application note details a robust HPLC method for the routine analysis of this compound.
Experimental
Materials and Reagents
-
This compound standard (Sigma, cat. No. N8028 or equivalent)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
1-Heptanesulfonic acid
-
Sodium dodecyl sulfate (SDS)
-
Trifluoroacetic acid (TFA)[2]
Instrumentation
-
HPLC system with a UV detector (e.g., Waters 2695 Alliance Separations Module with Waters 2996 Photodiode Array Detector or equivalent)[2]
-
Reversed-phase C18 column (e.g., Phenomenex Gemini 5 µ C18, 110A, 150 x 4.6 mm or ZORBAX SB C-18, 5 µm, 4.6 x 250 mm)[1][5]
-
Centrifuge
-
Ultrafiltration devices (e.g., Centrifree YM-30)[1]
-
Vortex mixer
-
Analytical balance
Chromatographic Conditions
A summary of established HPLC conditions for this compound analysis is presented in Table 1. Method 1 is recommended for plasma samples, while Method 2 is suitable for fermentation broths and purified samples.
Table 1: HPLC Methods for this compound Quantification
| Parameter | Method 1 (for Plasma Samples)[1] | Method 2 (General Purpose)[2] |
| Column | Octadecylsilane (Gemini 5 µ C18, 110A, 15 cm x 4.6 mm ID) | C18 Column (Luna C18, 100 Å, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M acetic acid and 80 mM 1-heptanesulfonic acid in a 78:22 ratio with acetonitrile | Solvent A: 0.1% trifluoroacetic acid in waterSolvent B: Methanol |
| Elution | Isocratic | Gradient: 0 min: 100% A, 0% B13 min: 80% A, 20% B13.1 min: 100% A, 0% B |
| Flow Rate | Not specified, typically 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 90 µL | 10 µL |
| Detection Wavelength | 263 nm | 280 nm (other sources suggest 260 nm)[5][6] |
| Column Temperature | Not specified, typically ambient or 35 °C[2] | 35 °C |
| Run Time | Not specified | 18 min |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in HPLC-grade water to achieve the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to construct a calibration curve. Recommended concentration ranges are 0.25–8.00 µg/mL for plasma analysis and can be adjusted for other sample types.[1]
Sample Preparation
-
To 150 µL of the plasma sample (or standard/quality control), add 30 µL of a 2 mg/mL sodium dodecyl sulfate solution in water.
-
Vortex the mixture.
-
Load the mixture into an ultrafiltration device.
-
Centrifuge according to the device manufacturer's instructions to separate the protein-free filtrate.
-
Transfer 80 µL of the filtrate to an HPLC vial.
-
Add 20 µL of 6 M acetic acid and vortex to mix.
-
The sample is now ready for injection.
-
Harvest the culture by centrifugation to pellet the cells.
-
Collect the supernatant.
-
Filter the supernatant through a 0.2 µm or 0.22 µm pore size syringe filter to remove any remaining particulate matter.[4][5]
-
The filtered supernatant can be directly injected if the concentration of this compound is within the linear range of the assay. Otherwise, dilute the filtrate with the mobile phase as needed.
Method Validation
A summary of reported validation parameters for an HPLC method for this compound quantification is provided in Table 2. For routine use, it is imperative that each laboratory performs its own method validation according to ICH guidelines or other relevant regulatory standards.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.25–8.00 µg/mL (in plasma)[1] |
| Interday Precision (%RSD) | 5.8% at 0.5 µg/mL5.7% at 2 µg/mL3.8% at 6 µg/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 48 ng/mL (in plasma)[3] |
| Accuracy | To be determined by the end-user through recovery studies. |
| Selectivity | To be determined by the end-user by analyzing blank matrix samples. |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.
Caption: Workflow for Plasma and Fermentation Broth Sample Preparation.
Caption: General Workflow for HPLC Analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in both research and drug development settings. The provided protocols for sample preparation from plasma and fermentation broth, along with the specified chromatographic conditions, offer a solid foundation for the accurate analysis of this important antifungal compound. Adherence to good laboratory practices and proper method validation will ensure high-quality data for a wide range of applications.
References
- 1. Modeling this compound Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical and scalable manufacturing process for an anti-fungal agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively improving this compound production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel nikkomycin analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating In Vivo Studies with Nikkomycin Z
Welcome to the Nikkomycin Z Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments, specifically addressing the challenges posed by this compound's short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antifungal agent that acts as a competitive inhibitor of chitin synthase, a critical enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1][2] This targeted action against a component absent in mammals makes this compound a selective antifungal with potentially low toxicity in humans. Its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of chitin synthase, allows it to bind to the enzyme's active site, thereby blocking chitin production and leading to fungal cell wall instability and lysis.[2][3]
Q2: Why is the short half-life of this compound a concern for in vivo studies?
This compound has a short terminal half-life of approximately 2.1 to 2.5 hours in humans and is also rapidly cleared in mice.[1][4][5][6] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations in the plasma and target tissues. For in vivo efficacy studies, failing to maintain adequate drug exposure can lead to suboptimal results, such as reduced fungal clearance or a lack of statistically significant differences between treated and control groups.
Q3: What are the common strategies to overcome the short half-life of this compound in animal models?
Several strategies have been successfully employed to maintain effective therapeutic concentrations of this compound in vivo:
-
Frequent Dosing: Administering this compound multiple times a day (e.g., twice or three times daily) is a common and effective approach.[5][7][8]
-
Continuous Infusion: For more consistent drug exposure, continuous intravenous infusion has been used in some studies.[7]
-
Sustained-Release Dosing Simulation: Administering this compound in the drinking water of experimental animals can mimic a sustained-release formulation by providing continuous oral intake.[9][10]
-
Novel Formulations: The development of advanced drug delivery systems, such as PEG-coated PLGA (poly(lactic-co-glycolic acid)) nanoparticles, is being explored to provide controlled and sustained release of this compound.[11][12]
Troubleshooting Guides
Problem 1: Suboptimal efficacy observed in a murine model of fungal infection despite using a previously reported "effective" total daily dose.
-
Possible Cause: The dosing frequency may be insufficient to compensate for the short half-life of this compound. A high total daily dose given once a day may not maintain the required therapeutic concentration above the minimum inhibitory concentration (MIC) for a sufficient duration.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your dosing frequency with successful published studies. Efficacy is often improved with divided daily dosing (e.g., twice or three times daily) compared to a single daily dose.[7]
-
Implement More Frequent Dosing: Divide the total daily dose into two or three smaller doses administered every 8 or 12 hours.[5][8]
-
Consider Continuous Administration: If feasible with your experimental setup, consider continuous administration routes like subcutaneous infusion or providing the drug in the drinking water to maintain steady-state concentrations.[7][9][10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If available, utilize PK/PD modeling to predict the optimal dosing regimen required to achieve the target exposure associated with efficacy in your specific animal model.[13]
-
Problem 2: High variability in efficacy results between individual animals in the same treatment group.
-
Possible Cause: Inconsistent drug intake, particularly when administered orally via gavage or in drinking water. Stress from handling can also affect animal physiology and drug metabolism.
-
Troubleshooting Steps:
-
Refine Oral Gavage Technique: Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery.
-
Monitor Water Intake: If administering this compound in drinking water, be aware that sick animals may drink less, leading to under-dosing.[9][10] Monitor water consumption and animal weight daily. Consider a brighter-colored food to encourage eating and drinking.
-
Alternative Administration Route: If oral administration proves too variable, consider parenteral routes such as intraperitoneal or subcutaneous injection for more consistent drug absorption.[10]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans (Single Oral Dose)
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC (0-∞) (μg·h/mL) | Terminal Half-Life (h) |
| 250 | 2.21 | 2 | 11.3 | 2.1 - 2.5 |
| 500 | - | 2-4 | - | 2.1 - 2.5 |
| 1000 | - | 2-4 | - | 2.1 - 2.5 |
| 1500 | - | 2-4 | - | 2.1 - 2.5 |
| 2000 | - | 2-4 | - | 2.1 - 2.5 |
Data compiled from Nix, D.E., et al. (2009).[1][4]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Humans (Multiple Oral Doses for 14 Days)
| Dosing Regimen | Cmax (mg/L) (Day 14) | Tmax (h) (Day 14) | AUC (0-τ) (mg·h/L) (Day 14) | Half-Life (h) |
| 250 mg twice daily | 3.70 (±1.08) | 2.3 - 3.0 | 17.3 (±5.2) | 1.94 - 2.18 |
| 500 mg twice daily | - | 2.3 - 3.0 | 28.5 (±9.5) | 1.94 - 2.18 |
| 750 mg twice daily | - | 2.3 - 3.0 | 34.5 (±10.9) | 1.94 - 2.18 |
| 750 mg three times daily | 6.89 (±1.59) | 2.3 - 3.0 | 35.6 (±8.4) | 1.94 - 2.18 |
Data presented as mean (± standard deviation) where available.[13][14][15][16] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; τ: Dosing interval.
Table 3: Efficacy of Different this compound Dosing Regimens in a Murine Model of Pulmonary Coccidioidomycosis
| Treatment Group | Dosing Regimen | Mean Lung Fungal Burden (log10 CFU) |
| Placebo | Once daily for 7 days | 5.3 (±2.7) |
| This compound | 80 mg/kg once daily for 7 days | 2.4 (±1.0) |
| This compound | 80 mg/kg once daily for 21 days | Significantly lower than 7-day treatment |
Mice were infected with C. posadasii and treatment began 120 hours post-infection.[17]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Disseminated Coccidioidomycosis
-
Objective: To assess the efficacy of this compound in reducing fungal burden in a disseminated infection model, simulating sustained-release dosing.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Intravenous challenge with a lethal dose of Coccidioides immitis arthroconidia.
-
Treatment Groups:
-
Vehicle Control (placebo)
-
This compound administered in drinking water at concentrations calculated to deliver target doses (e.g., 20, 60, 200 mg/kg/day).
-
Positive Control (e.g., Fluconazole administered by oral gavage).
-
-
Methodology:
-
House mice individually to accurately measure water intake.
-
Two days post-infection, replace regular drinking water with this compound-containing water for the treatment groups.
-
Monitor animal health, body weight, and water consumption daily.
-
After a predefined treatment period (e.g., 5-7 days), euthanize the mice.
-
Aseptically harvest organs (lungs, liver, spleen).
-
Homogenize harvested organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate fungal growth media (e.g., Sabouraud Dextrose Agar).
-
Incubate plates at 37°C and count colony-forming units (CFU) after a suitable incubation period.
-
Express fungal burden as log10 CFU per gram of tissue.
-
-
Reference: This protocol is adapted from studies evaluating sustained-release dosing models for this compound.[10]
Protocol 2: Pharmacokinetic Study of Oral this compound in Healthy Subjects
-
Objective: To determine the pharmacokinetic profile of single, rising oral doses of this compound.
-
Study Population: Healthy adult male subjects.
-
Study Design: A randomized, placebo-controlled, dose-escalation study.
-
Methodology:
-
Subjects are divided into groups, each receiving two out of three escalating doses of this compound (e.g., 250 mg, 1000 mg, 1750 mg) and a placebo, with a washout period between doses.
-
Administer this compound orally after an overnight fast.
-
Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).
-
Process blood samples to separate plasma and store frozen until analysis.
-
Determine this compound concentrations in plasma using a validated high-performance liquid chromatography (HPLC) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
-
Reference: This protocol is based on a Phase 1 clinical trial of this compound.[1][4]
Visualizations
Caption: this compound competitively inhibits chitin synthase.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Pharmacokinetics of this compound after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 3. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after single rising oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous dosing of this compound against systemic candidiasis, in vivo and in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publications and News – Valley Fever Solutions [valleyfeversolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetics of this compound following multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of this compound following multiple doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling this compound Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Nikkomycin Z
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral administration of Nikkomycin Z. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable oral bioavailability in our preclinical animal models. What are the potential reasons for this?
A1: Low and variable oral bioavailability of this compound is a known challenge. Several factors can contribute to this:
-
Dose-Dependent Absorption: Clinical studies in healthy human subjects have demonstrated that the bioavailability of this compound is dose-dependent. Pharmacokinetics appear linear at doses between 250 mg and 500 mg. However, at higher doses (1,000 mg to 2,000 mg), the relative bioavailability decreases significantly, to as low as 42-47%.[1][2][3][4] This suggests that the absorption mechanism may become saturated at higher concentrations.
-
Short Half-Life: this compound has a short terminal half-life of approximately 2.1 to 2.5 hours in humans.[1][2][3][4] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations, which can be challenging for oral administration.
-
Peptide-like Structure: As a peptide analog, this compound's absorption is likely mediated by intestinal peptide transporters.[5] The efficiency of these transporters can vary, leading to inter-individual differences in absorption.
-
Gastrointestinal Degradation: Like many peptide-based drugs, this compound may be susceptible to enzymatic degradation in the gastrointestinal tract, although specific data on this is limited.
Q2: What is the proposed mechanism of this compound absorption in the intestine?
A2: The prevailing hypothesis is that this compound is absorbed via carrier-mediated transport, specifically through the intestinal peptide transporter 1 (PEPT1).[5] This is supported by the following:
-
Structural Similarity: this compound is a peptide analog, and PEPT1 is responsible for the uptake of di- and tripeptides from the diet.
-
Uptake in Fungi: Studies in Candida albicans have shown that this compound uptake is mediated by a peptide transport system.[5]
-
Saturable Absorption: The observed dose-dependent bioavailability in humans is consistent with a saturable transport mechanism like PEPT1.
Targeting this transporter is a key strategy for improving oral absorption.
Q3: What formulation strategies can we explore to improve the oral bioavailability of this compound?
A3: Several formulation strategies, primarily focused on protecting the drug and enhancing its uptake, can be investigated:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation and potentially enhance its absorption.
-
Polymeric Nanoparticles: A recent study successfully developed this compound-loaded PEG-coated PLGA nanoparticles. While this study focused on antifungal efficacy, the formulation demonstrated sustained drug release and was found to be non-cytotoxic and non-hemolytic. Further studies are needed to evaluate the impact on oral bioavailability.
-
-
Liposomal Formulations: Liposomes can encapsulate hydrophilic drugs like this compound, protecting them in the GI tract and potentially facilitating their transport across the intestinal epithelium.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
-
Chemical Modification (e.g., PEGylation): Attaching polyethylene glycol (PEG) chains to this compound could increase its stability and half-life, potentially leading to improved pharmacokinetic profiles.
Q4: We want to test the intestinal permeability of our this compound formulation in vitro. What is a suitable model and protocol?
A4: The Caco-2 cell line is a well-established in vitro model for predicting human intestinal drug absorption. These human colon adenocarcinoma cells differentiate into a monolayer with tight junctions, mimicking the intestinal barrier. A general protocol for a Caco-2 permeability assay is provided in the "Experimental Protocols" section below.
Q5: Are there any known drug-drug or food-drug interactions that could affect this compound absorption?
A5: While specific interaction studies with this compound are not widely published, its reliance on the PEPT1 transporter suggests potential for interactions. Other drugs that are substrates of PEPT1 (e.g., some β-lactam antibiotics, ACE inhibitors) could competitively inhibit the absorption of this compound. Further research in this area is warranted.
Data Presentation
Table 1: Summary of Single-Dose Oral Pharmacokinetics of this compound in Healthy Male Subjects
| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | Relative Bioavailability (%) |
| 250 mg | 2.21 | 2 | 11.3 | 100 (Reference) |
| 500 mg | - | - | - | Similar to 250 mg |
| 1,000 mg | - | - | - | 62 - 70 |
| 1,500 mg | - | - | - | 41 - 47 |
| 1,750 mg | - | - | - | 47 |
| 2,000 mg | - | - | - | 41 - 42 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Summary of Multiple-Dose Oral Pharmacokinetics of this compound in Healthy Subjects (Day 14)
| Dosing Regimen | Cmax (mg/L) | Tmax (h) | AUC₀-τ (mg·h/L) |
| 250 mg every 12h | 3.70 (± 1.08) | 2.3 | 17.3 (± 5.2) |
| 500 mg every 12h | - | - | 28.5 (± 9.5) |
| 750 mg every 12h | - | - | 34.5 (± 10.9) |
| 750 mg every 8h | 6.89 (± 1.59) | 3.0 | 35.6 (± 8.4) |
Data presented as mean (± standard deviation). τ = dosing interval.
Experimental Protocols
Protocol 1: In Vivo Assessment of Oral Bioavailability in a Murine Model (Oral Gavage)
This protocol outlines the general procedure for administering a this compound formulation to mice via oral gavage to determine its pharmacokinetic profile.
Materials:
-
This compound formulation
-
Vehicle control (e.g., sterile water, saline)
-
Appropriately sized gavage needles (20-22 gauge for adult mice)
-
Syringes
-
Animal balance
-
Blood collection supplies (e.g., micro-hematocrit tubes, collection vials with anticoagulant)
-
Anesthetic (for terminal blood collection)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fast animals overnight (with access to water) before dosing to minimize variability in gastric emptying.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Ensure the formulation is homogenous.
-
Dosing:
-
Weigh each mouse to determine the exact volume to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Return the mouse to its cage and observe for any signs of distress.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
For terminal blood collection, anesthesia followed by cardiac puncture is recommended.
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Cells
This protocol provides a framework for assessing the permeability of this compound formulations across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound formulation
-
Lucifer yellow (as a marker for monolayer integrity)
-
Validated analytical method for this compound and Lucifer yellow quantification
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability indicates a healthy monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (at a known concentration) to the apical (donor) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the filter membrane
-
C₀ is the initial concentration of the drug in the apical chamber
-
-
Visualizations
Caption: Proposed intestinal absorption pathway of this compound via the PEPT1 transporter.
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Troubleshooting decision tree for low oral bioavailability of this compound.
References
- 1. Orally Administered Amphotericin B Nanoformulations: Physical Properties of Nanoparticle Carriers on Bioavailability and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sensitivity to this compound in Candida albicans: role of peptide permeases - PubMed [pubmed.ncbi.nlm.nih.gov]
Nikkomycin Z stability issues in different laboratory media
Welcome to the Nikkomycin Z Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the stability challenges associated with this compound in various laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in laboratory experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of Antifungal Activity in Neutral pH Media | This compound is known to be unstable in neutral to alkaline aqueous solutions. The degradation rate is maximal at pH 7.5.[1] | Adjust the pH of your experimental medium to a more acidic range. For instance, in RPMI 1640 medium, adjusting the pH to 6.0 with 1 M HCl has been shown to maintain the stability of this compound for in vitro antifungal activity assays.[2] |
| Inconsistent Results in Animal Studies | The stability of this compound can vary significantly in the plasma of different animal species due to enzymatic degradation by esterases.[1] For example, the degradation rate is much higher in rat, mouse, and rabbit plasma compared to dog plasma.[1] | When working with plasma from species known to have high esterase activity, consider adding an esterase inhibitor, such as sodium fluoride (NaF), to the plasma to minimize this compound degradation.[1] It is also crucial to process plasma samples promptly and store them at appropriate low temperatures. |
| Precipitation of this compound in Stock Solutions | While this compound is soluble in water and methanol or DMSO, high concentrations or improper storage of aqueous stock solutions could lead to precipitation, especially after freeze-thaw cycles. | Prepare stock solutions in appropriate solvents like water, DMSO, or methanol at concentrations that ensure complete dissolution. For aqueous stocks, sterile filtration through a 0.22 µm filter is recommended.[3] To avoid repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes before freezing.[4] |
| Reduced Efficacy in Cell Culture Experiments | The complex composition of some cell culture media may contain components that interact with or degrade this compound over the course of a long incubation period. The inherent pH of the medium, if not optimal, will also contribute to degradation. | Whenever possible, use a medium that has been validated for compatibility with this compound, such as RPMI 1640 adjusted to pH 6.0.[2] If using other media, it is advisable to perform a preliminary stability study under your specific experimental conditions (temperature, CO2 levels, and duration) to assess the stability of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4]
Q2: At what pH is this compound most stable?
A2: this compound exhibits greater stability in acidic conditions.[2] Studies have shown that adjusting the pH of laboratory media, such as RPMI 1640, to 6.0 helps to preserve its antifungal activity during in vitro testing.[2] Conversely, it is unstable in neutral and basic solutions, with the maximum degradation rate observed at pH 7.5.[1]
Q3: Can I use this compound in standard cell culture media like DMEM?
A3: While it has been used in RPMI 1640 with pH adjustment, there is limited specific data on the stability of this compound in other common media like DMEM. Given its instability at neutral pH, the standard pH of most cell culture media (typically around 7.2-7.4) could lead to significant degradation over time. It is recommended to either adjust the pH of the medium to a more acidic level (around 6.0), if your experimental system allows, or to conduct a preliminary experiment to determine the stability of this compound under your specific culture conditions.
Q4: How does temperature affect the stability of this compound?
Q5: Are there any known incompatibilities with other laboratory reagents?
A5: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5] Care should be taken to avoid co-incubation with such chemicals unless they are a required part of a specific experimental protocol where the interaction is controlled and understood.
Quantitative Stability Data
The stability of this compound is significantly influenced by pH and the biological matrix. The data below summarizes the degradation kinetics in aqueous solutions and animal plasma at 37°C.
Table 1: Apparent First-Order Degradation Rate Constants (kobs) and Half-Life (t1/2) of this compound in Aqueous Buffer Solutions at 37°C
| pH | kobs (h⁻¹) | t½ (h) |
| 4.0 | Increased degradation with increasing pH | - |
| 7.5 | 8.08 x 10⁻² | 8.6 |
| 10.2 | Decreased degradation from pH 7.5 | - |
| >10.2 | Constant degradation rate | - |
| Data sourced from a study on the kinetics of this compound degradation.[1] The degradation rate increases as the pH goes from 4.0 to 7.5 and then decreases from pH 7.5 to 10.2.[1] |
Table 2: Apparent First-Order Degradation Rate Constants (kobs) of this compound in Plasma from Different Animal Species at 37°C
| Species | kobs |
| Rat | 1.74 x 10⁻¹ min⁻¹ |
| Mouse | 3.64 x 10⁻² min⁻¹ |
| Rabbit | 5.10 x 10⁻¹ h⁻¹ |
| Dog | 6.14 x 10⁻² h⁻¹ |
| Data sourced from a study on the kinetics of this compound degradation.[1] The faster degradation in rat, mouse, and rabbit plasma is attributed to esterase activity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a general method for conducting a stability study of this compound in a specific laboratory medium.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile water, DMSO) to a final concentration of 1 mg/mL.
-
Sterile filter the stock solution using a 0.22 µm syringe filter if for use in cell-based assays.
-
-
Sample Preparation for Stability Study:
-
Spike the laboratory medium of interest (e.g., RPMI 1640, DMEM, Sabouraud dextrose broth) with the this compound stock solution to achieve a final concentration relevant to your experiments (e.g., 10 µg/mL).
-
Prepare several aliquots of this solution in sterile tubes.
-
Take a "time zero" (T=0) sample immediately for HPLC analysis.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from the incubator.
-
Immediately store the sample at -80°C to halt any further degradation until HPLC analysis can be performed.
-
-
HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for the analysis of polar compounds like this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient will need to be optimized for your specific column and system to achieve good separation of this compound from any potential degradation products.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Quantification: Create a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound in your samples at each time point by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) of this compound under your specific experimental conditions.
-
Visualizations
Caption: this compound competitively inhibits chitin synthase.
Caption: Workflow for assessing this compound stability.
References
- 1. Kinetics of this compound degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nikkomycin Z Efficacy Against Aspergillus
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficacy of Nikkomycin Z against Aspergillus species.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often ineffective when used alone against Aspergillus species?
A1: Aspergillus species are frequently reported to be resistant to this compound monotherapy in vitro.[1] The minimum inhibitory concentrations (MICs) for this compound against Aspergillus can be very high, often exceeding 64 µg/ml.[1] While the precise mechanisms for this intrinsic resistance are not fully understood, it is a common observation. The clinical utility of this compound against Aspergillus is therefore primarily realized through synergistic combinations with other antifungal agents.[1][2]
Q2: What is the primary mechanism of synergy between this compound and echinocandins?
A2: The synergy between this compound and echinocandins (e.g., caspofungin, micafungin) stems from their complementary attacks on the fungal cell wall. Echinocandins inhibit the synthesis of β-1,3-glucan, a crucial cell wall component.[3][4][5] In response to this glucan depletion, Aspergillus fumigatus activates a compensatory mechanism that significantly increases chitin synthesis to maintain cell wall integrity.[3][4][6][7] this compound, a competitive inhibitor of chitin synthase, blocks this rescue pathway.[2][8] This simultaneous inhibition of both major structural polysaccharides leads to severe cell wall disruption, osmotic instability, and ultimately, fungal cell lysis.[4][9]
Q3: Which signaling pathways are involved in the compensatory chitin synthesis observed with echinocandin treatment?
A3: The upregulation of chitin synthesis in response to cell wall stress induced by echinocandins is regulated by several conserved signaling pathways. Key pathways identified include the Protein Kinase C (PKC) cell wall integrity pathway and the Ca2+-calcineurin signaling pathway.[6][7] These pathways sense cell wall damage and activate downstream transcription factors that increase the expression of chitin synthase genes.[10]
Q4: Are there other drug classes that show synergy with this compound against Aspergillus?
A4: Yes, azoles, particularly itraconazole, have demonstrated marked synergism with this compound against Aspergillus fumigatus and Aspergillus flavus.[1][11] The proposed mechanism for this interaction is that the loss of membrane integrity caused by azoles may facilitate the cellular uptake of this compound.[1]
Troubleshooting Guides
Problem 1: I am not observing the expected synergy between this compound and caspofungin in my checkerboard assay.
-
Possible Cause 1: Suboptimal Assay Conditions. The interaction between antifungal agents can be influenced by the specific in vitro testing conditions.
-
Recommendation: Ensure your methodology aligns with established protocols. The macrobroth or microbroth dilution procedures based on Clinical and Laboratory Standards Institute (CLSI) guidelines are standard. Pay close attention to the medium used (e.g., RPMI 1640), pH (e.g., 6.0), inoculum size, and incubation time (typically 24-48 hours).[1][11][12]
-
-
Possible Cause 2: Fungal Isolate Variability. The degree of synergy can vary between different clinical isolates of Aspergillus.
-
Recommendation: Test a panel of several different Aspergillus isolates to confirm your findings. Some strains may not exhibit strong synergy.
-
-
Possible Cause 3: Data Interpretation. Synergy is defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[13] Indifference is classified as an FICI > 0.5 to 4.0. Ensure your FICI calculations are correct.
-
Recommendation: Double-check your calculations for the FICI. Consider using alternative models for assessing synergy, such as Bliss independence or response surface modeling, to provide a more comprehensive view of the drug interaction.[12]
-
Problem 2: My in vivo experiment combining this compound and an echinocandin did not show improved survival compared to monotherapy.
-
Possible Cause 1: Pharmacokinetics and Dosing. The dose and timing of drug administration are critical in animal models. A suboptimal dosage of one or both agents may not be sufficient to achieve a synergistic effect in vivo.[14]
-
Recommendation: Review the literature for established effective doses of both drugs in your specific animal model (e.g., murine model of pulmonary aspergillosis).[14] Consider performing dose-ranging studies for each monotherapy first to establish suboptimal doses where a combination effect would be most apparent.[14]
-
-
Possible Cause 2: Model of Infection. Results can differ significantly between systemic (intravenous inoculation) and pulmonary (intranasal inoculation) models of aspergillosis.[14] The site of infection and the host immune status can profoundly impact drug efficacy.
-
Recommendation: Ensure the chosen animal model is appropriate for the research question. Be cautious when extrapolating results from one model to another.[14]
-
-
Possible Cause 3: High Monotherapy Efficacy. If the dose of one of the drugs used in the combination is already highly effective on its own, it can be statistically difficult to demonstrate an additional benefit from the combination. This is known as a ceiling effect.[14]
-
Recommendation: As mentioned, titrate monotherapy doses to a level that provides a moderate, but not maximal, effect. This creates a window where the synergistic or additive effect of the combination can be more clearly observed.
-
Quantitative Data Summary
Table 1: In Vitro Synergy of this compound (NZ) and Echinocandins against Aspergillus fumigatus
| Combination | Isolate(s) | Method | Key Finding | FICI Range | Reference |
| NZ + FK463 (Echinocandin) | A. fumigatus (multiple) | Checkerboard | Synergy | 0.15 - 0.475 | [15] |
| NZ + Micafungin | A. fumigatus | Checkerboard | Marked Synergy | Not specified | [12] |
| NZ + Caspofungin | A. fumigatus | Checkerboard | Synergy | Not specified | [4][5] |
Table 2: In Vitro Synergy of this compound (NZ) and Azoles against Aspergillus spp.
| Combination | Isolate(s) | Method | Key Finding | FICI Range | Reference |
| NZ + Itraconazole | A. fumigatus, A. flavus | Macrobroth Dilution | Marked Synergy | Not specified | [1][11] |
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates no interaction/indifference; > 4.0 indicates antagonism.
Visualizations
Signaling and Cell Wall Synthesis Pathways
Caption: Mechanism of synergy between echinocandins and this compound.
Experimental Workflow
References
- 1. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or this compound Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. incacare.live [incacare.live]
- 9. Synergy, Pharmacodynamics, and Time-Sequenced Ultrastructural Changes of the Interaction between this compound and the Echinocandin FK463 against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - The Aspergillus fumigatus CrzA Transcription Factor Activates Chitin Synthase Gene Expression during the Caspofungin Paradoxical Effect - University of Exeter - Figshare [ore.exeter.ac.uk]
- 11. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling the Combination of Amphotericin B, Micafungin, and this compound against Aspergillus fumigatus In Vitro Using a Novel Response Surface Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Nikkomycin Z and Itraconazole Combination Therapy
This guide is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of Nikkomycin Z and itraconazole. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergistic action between this compound and itraconazole?
A1: The synergistic antifungal effect stems from a dual attack on the fungal cell's protective barriers. This compound inhibits chitin synthase, a critical enzyme for the synthesis of chitin, which is a major structural component of the fungal cell wall.[1][2][3] Itraconazole, an azole antifungal, inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. The exact mechanism of their synergy is not fully elucidated, but it is hypothesized that weakening the cell membrane integrity with itraconazole may facilitate the uptake of this compound, enhancing its access to the chitin synthase enzyme located at the plasma membrane.[4] This combined assault compromises the structural integrity of the fungus, leading to enhanced growth inhibition or cell death.[1][4]
View Mechanism of Action Diagram
Caption: Dual inhibition of fungal cell wall and membrane synthesis.
Q2: Against which fungal species is this combination most effective?
A2: Published studies report marked synergistic or additive interactions against a range of medically important fungi.[2][4] The combination is particularly noted for its "marked synergism" against Aspergillus fumigatus and Aspergillus flavus.[1][4] Synergy has also been consistently observed against Coccidioides immitis, Candida albicans, Candida parapsilosis, and Cryptococcus neoformans.[2][4] However, some species, like Aspergillus niger and other Candida species (e.g., C. tropicalis, C. krusei, C. glabrata), may show resistance to this compound, limiting the combination's effectiveness.[4]
Q3: How is synergy typically quantified in these experiments?
A3: Synergy is most commonly quantified using the checkerboard microdilution method to calculate the Fractional Inhibitory Concentration (FIC) index.[1][5] The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The interaction is generally interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to < 2.0
-
Antagonism: FIC index ≥ 2.0
No antagonism between this compound and itraconazole has been reported in the cited literature.[2][4]
Data Presentation
Table 1: In Vitro Activity of this compound (NikZ) and Itraconazole (Itra) Against Various Fungi
| Fungal Species | NikZ MIC Alone (μg/mL) | Itra MIC Alone (μg/mL) | Observation with Combination | Reference |
| Aspergillus fumigatus | > 64 | Varies | Marked Synergy | [4] |
| Aspergillus flavus | > 64 | Varies | Marked Synergy | [4] |
| Coccidioides immitis | 4.9 (MIC₈₀, mycelial) | Varies | Synergy | [4] |
| Candida albicans | ≤0.5 to 32 (MIC₈₀) | Varies | Synergy/Additive | [4] |
| Cryptococcus neoformans | > 64 (most isolates) | Varies | Synergy/Additive | [4] |
| Histoplasma capsulatum | 4 to ≥ 64 | ≤0.019 | N/A (in vivo data available) | [6][7] |
Note: MIC values can vary significantly between strains and testing methodologies.
Table 2: Example In Vivo Dosages in Murine Models
| Fungal Species | Host | This compound Dosage | Itraconazole Dosage | Outcome | Reference |
| Histoplasma capsulatum | Mouse | 100 mg/kg (BID) | 75 mg/kg (BID) | NikZ was as effective as Itra in preventing death. | [6][7] |
| Histoplasma capsulatum | Mouse | 20 mg/kg (BID) | 75 mg/kg (BID) | NikZ was less effective than Itra at reducing fungal burden. | [6][7] |
BID: twice daily. Dosages are for single-agent studies and provide context for designing combination experiments.
Troubleshooting Guides
Issue 1: I am not observing the expected synergy between this compound and itraconazole.
This is a common issue that can arise from several factors related to the experimental setup. Follow this logical workflow to diagnose the problem.
View Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting lack of synergy.
-
Possible Cause 1: Incorrect Assay Conditions. Synergy studies are highly sensitive to media composition and pH. Most successful studies use RPMI 1640 medium buffered to a pH of 6.0.[2][4]
-
Possible Cause 2: Inappropriate Inoculum Density. The final inoculum concentration is critical. For filamentous fungi like Aspergillus, a concentration of approximately 1 x 10⁴ conidia/mL is often used, while for yeasts, 0.5 x 10³ to 2.5 x 10³ cells/mL is a common range.[4] An overly dense inoculum can overwhelm the drugs, masking synergistic effects.
-
Possible Cause 3: Fungal Strain Resistance. Verify that the specific strain you are using is not known to be resistant to this compound. While the combination is effective against many species, some, such as C. glabrata or A. niger, are reported to be resistant to this compound alone, which may preclude a synergistic interaction.[4] Always run MIC plates for each drug individually to confirm the baseline susceptibility of your isolate.
-
Possible Cause 4: Drug Potency or Solubility. Ensure your drug stocks are not expired and have been stored correctly. Itraconazole is highly hydrophobic and may require a solubilizing agent like polyethylene glycol (PEG) to remain in solution in the assay medium.[4] Precipitation of the drug will lead to inaccurate results.
Issue 2: My MIC values for this compound alone are very high, even for susceptible species.
-
Possible Cause 1: Assay Method. The reported MIC for this compound can differ based on the methodology (e.g., macrobroth vs. microbroth dilution) and the fungal morphology being tested (e.g., mycelial vs. spherule phase for C. immitis).[4] For example, the MIC₈₀ for the mycelial phase of C. immitis was found to be 4.9 μg/mL, whereas other reports show values as low as 0.125 μg/mL for the spherule-endospore phase.[4]
-
Possible Cause 2: Medium Composition. As with synergy testing, the medium can influence the apparent activity of the drug. Ensure you are using a standardized medium like RPMI 1640 for susceptibility testing to allow for comparison with published data.
Issue 3: I am unsure of the correct concentration ranges to use in my checkerboard assay.
-
Guideline: A good starting point is to test each drug at concentrations ranging from 4-8 times its individual MIC down to 1/8th of its MIC or lower.[8] For the this compound and itraconazole combination, published studies have used final concentrations ranging from 0.5 to 64 μg/mL for this compound and 0.03 to 4 μg/mL for itraconazole.[4]
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is a generalized summary based on common methodologies.[4][9]
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound (e.g., in water or buffer) and itraconazole (e.g., in 100% PEG 400 or DMSO).
-
Create a series of 2-fold dilutions for each drug in RPMI 1640 medium at concentrations that are 2x the final desired concentration.
-
-
Plate Setup:
-
Use a standard 96-well microtiter plate.
-
Dispense 50 μL of RPMI 1640 medium into each well.
-
Along the x-axis (e.g., columns 2-11), add 50 μL of each 2x this compound dilution.
-
Along the y-axis (e.g., rows B-G), add 50 μL of each 2x itraconazole dilution. This creates a matrix of drug combinations.
-
Include control wells: growth control (no drug), this compound only, and itraconazole only.
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum standardized by hemacytometer or spectrophotometrically to be 2x the final target concentration (e.g., 2 x 10⁴ conidia/mL for Aspergillus).
-
Add 100 μL of the 2x inoculum to each well. This brings the final volume to 200 μL and dilutes the drugs to their final 1x concentration.
-
-
Incubation & Reading:
-
Incubate the plate at 35°C for 48 hours or until sufficient growth is observed in the drug-free control well.
-
Determine the MIC visually or using a microplate reader. The MIC is the lowest concentration of a drug (alone or in combination) that causes a significant reduction in growth (e.g., 80% or 100%) compared to the control.
-
-
Data Analysis:
-
Calculate the FIC index for each well showing growth inhibition to determine synergy.
-
View Checkerboard Assay Workflow Diagram
Caption: Standard workflow for a checkerboard synergy assay.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. incacare.live [incacare.live]
- 4. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Comparison of this compound with Amphotericin B and Itraconazole for Treatment of Histoplasmosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound with amphotericin B and itraconazole for treatment of histoplasmosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Dual Blockade of Fungal Cell Wall Synthesis: A Comparative Guide to the Synergistic Action of Nikkomycin Z and Echinocandins
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, particularly those caused by resistant strains, the exploration of combination therapies is a critical frontier. This guide provides a comprehensive analysis of the synergistic relationship between Nikkomycin Z, a chitin synthase inhibitor, and echinocandins, which target β-1,3-glucan synthesis. By simultaneously disrupting two essential components of the fungal cell wall, this combination presents a promising strategy to enhance antifungal efficacy and overcome resistance.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the performance of this combination therapy, supported by experimental data and detailed methodologies.
Mechanism of Synergistic Action
The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, which provide structural integrity. This compound and echinocandins exploit the co-dependence of these two components.
-
Echinocandins (e.g., caspofungin, micafungin, anidulafungin) act by inhibiting the β-1,3-D-glucan synthase enzyme complex, disrupting the synthesis of β-1,3-D-glucan, a key structural polymer in the fungal cell wall[1][2][3]. This leads to a weakened cell wall and osmotic instability.
-
This compound competitively inhibits chitin synthase, the enzyme responsible for producing chitin, another vital structural polysaccharide in the fungal cell wall.
When fungi are exposed to echinocandins, they often upregulate chitin synthesis as a compensatory stress response to fortify their weakened cell walls[4][5]. The addition of this compound blocks this salvage pathway, leading to a catastrophic failure of cell wall integrity and potent fungicidal activity[4][5]. This dual-pronged attack is the basis for the observed synergy.
Comparative In Vitro Efficacy
The synergy between this compound and echinocandins has been quantified in numerous studies using the checkerboard microdilution assay, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. A FICI of ≤ 0.5 is indicative of synergy.
Against Candida Species
The combination has shown significant synergistic activity against a broad range of Candida species, including echinocandin-resistant isolates and biofilms.
| Fungal Species | Echinocandin | This compound MIC (µg/mL) | Echinocandin MIC (µg/mL) | Combination MIC (µg/mL) (this compound / Echinocandin) | FICI | Reference |
| C. albicans (Wild Type) | Anidulafungin | 1 | 0.03 | 0.125 / 0.008 | 0.38 | [4] |
| C. albicans (fks Mutant) | Anidulafungin | 1 | 1 | 0.125 / 0.03 | 0.16 | [4] |
| C. albicans (Wild Type) | Micafungin | 1 | 0.03 | 0.125 / 0.008 | 0.38 | [4] |
| C. albicans (fks Mutant) | Micafungin | 1 | 1 | 0.125 / 0.03 | 0.16 | [4] |
| C. albicans Biofilm | Caspofungin | >128 | 0.25 - 2 | 0.25-2 / 0.03-0.125 | 0.03-0.5 | [2] |
| C. albicans Biofilm | Micafungin | >128 | 0.06 - 0.5 | 0.25-1 / 0.004-0.03 | 0.03-0.25 | [2] |
| C. parapsilosis Biofilm | Caspofungin | >128 | 2 - 8 | 0.25-4 / 1-2 | 0.25-1 | [2] |
| C. parapsilosis Biofilm | Micafungin | >128 | 0.5 - 4 | 0.25-2 / 0.03-0.25 | 0.12-0.5 | [2] |
FICI values are often presented as a range or median across multiple isolates.
Against Aspergillus Species
Synergistic effects have also been documented against Aspergillus fumigatus.
| Fungal Species | Echinocandin | This compound MIC (µg/mL) | Echinocandin MEC (µg/mL) | FICI | Reference |
| A. fumigatus | Caspofungin | 16 - 64 | 0.06 - 0.25 | 0.22 ± 0.19 | [6] |
| A. fumigatus | Micafungin | 16 - 64 | 0.06 - 0.25 | 0.35 ± 0.27 | [6] |
MEC (Minimum Effective Concentration) is often used for molds with echinocandins.
Comparative In Vivo Efficacy
Studies in immunocompromised murine models of disseminated candidiasis have corroborated the in vitro findings, demonstrating significantly improved survival with combination therapy compared to monotherapy, especially against echinocandin-resistant strains.
| Fungal Strain | Treatment Group | Survival Rate (%) | Reference |
| C. albicans (fks mutant) | Saline | 0 | [4] |
| This compound | 20 | [4] | |
| Anidulafungin | 0 | [4] | |
| This compound + Anidulafungin | 80 | [4] | |
| C. albicans (fks mutant) | Saline | 0 | [4] |
| This compound | 20 | [4] | |
| Micafungin | 0 | [4] | |
| This compound + Micafungin | 70 | [4] |
Comparison with Other Antifungal Combination Therapies
While direct comparative clinical trials are lacking, the this compound and echinocandin combination can be contextualized within the broader landscape of antifungal combination strategies.
| Combination Therapy | Target Pathogens | Rationale for Combination | Clinical Evidence |
| This compound + Echinocandin | Candida spp., Aspergillus spp. | Dual cell wall synthesis inhibition, overcoming resistance. | Strong preclinical in vitro and in vivo data. |
| Polyene (Amphotericin B) + Flucytosine | Cryptococcus neoformans, Candida spp. | Different mechanisms of action (cell membrane and DNA/RNA synthesis). | Standard of care for cryptococcal meningitis. |
| Azole + Echinocandin | Aspergillus spp., Candida spp. | Targeting both cell membrane (ergosterol synthesis) and cell wall. | Variable results in clinical studies, some showing benefit in salvage therapy for aspergillosis. |
| Polyene (Amphotericin B) + Echinocandin | Aspergillus spp., Mucorales | Targeting cell membrane and cell wall; potential for enhanced activity. | Some studies suggest benefit in aspergillosis, but data is mixed. |
Experimental Protocols
Checkerboard Broth Microdilution Assay
This assay is the gold standard for assessing in vitro synergy.
-
Preparation of Antifungal Agents: Stock solutions of this compound and the selected echinocandin are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is prepared with a two-dimensional array of drug concentrations. Each well contains a unique combination of concentrations of the two drugs.
-
Inoculum Preparation: The fungal isolate is cultured and the inoculum is standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
Reading the Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
This method provides a dynamic assessment of the antifungal combination's effect over time.
-
Preparation: Fungal inoculum and drug solutions (at specific concentrations, e.g., 2x MIC) are prepared.
-
Incubation: The fungal suspension is exposed to the drugs, alone and in combination, and incubated with agitation.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable fungal cells (CFU/mL) in each sample is determined by plating serial dilutions.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
Logical Relationship of Synergy
The synergistic interaction between this compound and echinocandins can be visualized as a logical AND gate, where the presence of both inhibitors leads to a significantly enhanced antifungal effect.
Conclusion
The combination of this compound and echinocandins represents a highly promising therapeutic strategy against challenging fungal infections. The strong synergistic effect, driven by the dual inhibition of essential cell wall components, has been consistently demonstrated in both in vitro and in vivo studies. This combination not only enhances antifungal activity but also holds the potential to overcome echinocandin resistance. Further clinical investigation is warranted to translate these compelling preclinical findings into effective treatment options for patients with invasive fungal diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Concentration-dependent synergy and antagonism within a triple antifungal drug combination against Aspergillus species: analysis by a new response surface model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal treatment for invasive Candida infections: a mixed treatment comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
In Vitro Efficacy of Nikkomycin Z: A Comparative Analysis Against Diverse Candida Clades
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antifungal agents, the chitin synthase inhibitor Nikkomycin Z has demonstrated variable efficacy against different clades of the opportunistic fungal pathogen Candida. This guide provides a comprehensive in vitro comparison of this compound's activity, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action to inform researchers, scientists, and drug development professionals.
This compound targets chitin synthase, an essential enzyme for fungal cell wall integrity, making it an attractive candidate for antifungal therapy.[1][2] However, its effectiveness varies significantly across the Candida genus, a group of yeasts that includes common species like Candida albicans as well as emerging multidrug-resistant threats such as Candida auris. Understanding these differences is crucial for the strategic development of this compound as a standalone or combination therapy.
Comparative Susceptibility of Candida Clades to this compound
The in vitro activity of this compound, as determined by Minimum Inhibitory Concentration (MIC) assays, reveals a spectrum of susceptibility among various Candida species. While some species exhibit a degree of susceptibility, others demonstrate notable resistance.
Table 1: this compound MIC Ranges for Common Candida Species
| Candida Species | This compound MIC Range (µg/mL) |
| C. albicans | ≤0.5 - 32 |
| C. parapsilosis | 1 - 4 |
| C. tropicalis | >64 |
| C. krusei | >64 |
| C. glabrata | >64 |
Data compiled from multiple sources.
Notably, C. albicans and C. parapsilosis show some susceptibility to this compound, whereas C. tropicalis, C. krusei, and C. glabrata are generally resistant at the highest concentrations tested.
The emergence of the multidrug-resistant Candida auris has prompted specific investigations into the efficacy of novel antifungals. The activity of this compound against different clades of C. auris has been evaluated, showing a wide range of MIC values.
Table 2: this compound MIC Distribution for Candida auris Isolates
| C. auris Clade | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mixed Clades | 0.125 - >64 | 2 | 32 |
Data from a study of 100 genetically diverse C. auris isolates.[3]
The broad MIC range for C. auris suggests that the efficacy of this compound may be strain-dependent, highlighting the importance of susceptibility testing for this pathogen.[3]
Mechanism of Action: Inhibition of Chitin Synthesis
This compound exerts its antifungal effect by competitively inhibiting chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine to form chitin, a vital component of the fungal cell wall.[2] In Candida albicans, this compound has been shown to inhibit all three chitin synthase isozymes (Chs1, Chs2, and Chs3) with varying degrees of potency.[4]
Table 3: Inhibitory Concentration (IC₅₀) of this compound against C. albicans Chitin Synthase Isozymes
| Chitin Synthase Isozyme | IC₅₀ (µM) |
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
Data from a study on the inhibitory effect of this compound on C. albicans chitin synthases.[4]
The inhibition of chitin synthesis disrupts cell wall formation, leading to osmotic instability and cell lysis, particularly in environments that challenge cell integrity.[4]
The regulation of chitin synthesis in Candida albicans is a complex process involving multiple signaling pathways that respond to cell wall stress. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca²⁺/calcineurin signaling pathways all play a coordinated role in modulating the expression of chitin synthase genes.[5][6] Understanding these pathways is key to elucidating potential mechanisms of resistance and synergistic drug interactions.
Caption: Signaling pathways regulating chitin synthesis in Candida albicans.
Experimental Protocols
The determination of this compound's in vitro activity against Candida species is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.
Broth Microdilution MIC Assay Protocol:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Candida isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Assay Procedure: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted this compound. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Caption: Experimental workflow for MIC determination.
Conclusion
The in vitro data presented here underscore the differential activity of this compound against various Candida clades. While it shows promise against C. albicans and C. parapsilosis, its efficacy against other common Candida species and the emerging pathogen C. auris is more variable. The competitive inhibition of chitin synthase remains a viable antifungal strategy, and further research into combination therapies, such as with azoles or echinocandins, may enhance the clinical utility of this compound. This guide provides a foundational understanding for researchers to build upon in the critical effort to expand the antifungal armamentarium.
References
- 1. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell wall protection by the Candida albicans class I chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Candida albicans Cell Wall Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance and Synergistic Interactions of Nikkomycin Z with Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. Nikkomycin Z, a competitive inhibitor of chitin synthase, presents a promising avenue, particularly in combination with existing antifungal agents. This guide provides a comprehensive comparison of the cross-resistance and synergistic interactions between this compound and other major classes of antifungals, supported by experimental data and detailed methodologies.
Overview of Antifungal Mechanisms of Action
A fundamental understanding of how different antifungal agents work is crucial to interpreting their interactions. The primary classes of antifungals and their cellular targets are:
-
This compound: Targets chitin synthase, an enzyme responsible for polymerizing N-acetylglucosamine into chitin, a vital component of the fungal cell wall that is absent in mammals.[1][2] Its uptake into the fungal cell is mediated by a dipeptide permease transport system.[3][4]
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5][6]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, another critical polysaccharide in the fungal cell wall.[1][7]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[8]
Quantitative Assessment of Antifungal Interactions
The following tables summarize the in vitro interactions between this compound and other antifungal agents against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions, where:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
This compound and Azoles
Studies consistently demonstrate a synergistic or additive relationship between this compound and azoles.[9][10] No antagonism has been reported.[9] This synergy is thought to arise from the sequential disruption of fungal cell wall and membrane integrity.[5]
| Fungal Species | Azole Agent | Interaction | FICI Range | Reference(s) |
| Candida albicans | Fluconazole | Synergy | < 0.5 | [9][11] |
| Itraconazole | Synergy | Not specified | [9] | |
| Candida parapsilosis | Fluconazole | Synergy | Not specified | [9] |
| Itraconazole | Synergy | Not specified | [9] | |
| Cryptococcus neoformans | Fluconazole | Synergy | Not specified | [9] |
| Itraconazole | Synergy | Not specified | [9] | |
| Coccidioides immitis | Fluconazole | Synergy | Not specified | [9] |
| Itraconazole | Synergy | Not specified | [9] | |
| Aspergillus fumigatus | Itraconazole | Marked Synergy | Not specified | [9] |
| Voriconazole | No Interaction | 1.07 ± 0.37 | [8] | |
| Posaconazole | No Interaction | 2.20 ± 0.44 | [8] | |
| Ravuconazole | No Interaction | 1.76 ± 0.44 | [8] | |
| Aspergillus flavus | Itraconazole | Marked Synergy | Not specified | [9] |
This compound and Echinocandins
A strong synergistic effect is observed when this compound is combined with echinocandins.[8][12][13] Fungi exposed to echinocandins often upregulate chitin synthesis as a compensatory mechanism, making them more susceptible to the inhibitory action of this compound.[1][14] This combination has shown efficacy even against echinocandin-resistant strains with fks mutations.[13][14]
| Fungal Species | Echinocandin Agent | Interaction | FICI Range | Reference(s) |
| Aspergillus fumigatus | FK463 | Synergy | 0.15 - 0.475 | [15] |
| Caspofungin | Synergy | 0.22 ± 0.19 | [8] | |
| Micafungin | Synergy | 0.35 ± 0.27 | [8] | |
| Candida albicans | Caspofungin | Synergy | < 0.5 | [12] |
| Micafungin | Synergy | < 0.5 | [12] | |
| Anidulafungin | Synergy | < 0.5 | [13] | |
| Candida parapsilosis | Caspofungin | Synergy | Not specified | [12] |
| Micafungin | Synergy | Not specified | [12] |
This compound and Polyenes
Limited data is available on the interaction between this compound and polyenes. One study investigating their combined effect against Aspergillus fumigatus found no significant interaction.
| Fungal Species | Polyene Agent | Interaction | FICI Range | Reference(s) |
| Aspergillus fumigatus | Amphotericin B | No Interaction | 3.59 ± 0.57 | [8] |
| Amphotericin B Lipid Complex | No Interaction | 3.95 ± 0.74 | [8] | |
| Liposomal Amphotericin B | No Interaction | 3.62 ± 0.98 | [8] |
Experimental Protocols
Checkerboard Broth Dilution Assay
This is a common in vitro method to assess the interaction between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination to calculate the FICI.
Methodology:
-
Preparation of Drug Dilutions: A series of twofold dilutions of each antifungal agent are prepared in a liquid medium (e.g., RPMI 1640).[9]
-
Plate Setup: A microtiter plate is set up with one drug diluted along the x-axis and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.[16]
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate.[9][16]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 48 hours).[16]
-
Reading Results: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.[9]
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[16]
Time-Kill Studies
This method assesses the rate at which an antifungal agent or combination kills a fungal population over time.
Objective: To determine the fungicidal or fungistatic activity of antifungal combinations.
Methodology:
-
Culture Preparation: A standardized fungal suspension is prepared.
-
Drug Exposure: The fungal suspension is exposed to the antifungal agent(s) at specific concentrations (e.g., multiples of the MIC).
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The number of viable fungal cells in each aliquot is determined by plating serial dilutions and counting the resulting colony-forming units (CFUs).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration and combination. A ≥2 log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.
Mechanisms of Interaction and Resistance
The synergistic interactions observed with this compound are rooted in the complex and interconnected nature of fungal cell wall synthesis.
Synergy with Echinocandins: Inhibition of β-glucan synthesis by echinocandins triggers a compensatory stress response in the fungus, often leading to an increase in chitin synthesis to maintain cell wall integrity.[1][14] This makes the fungus more reliant on the chitin synthesis pathway, thus increasing its susceptibility to this compound.
Synergy with Azoles: While the exact mechanism is not fully elucidated, it is hypothesized that the disruption of the cell membrane by azoles may affect the localization and function of chitin synthase, which is a membrane-bound enzyme.[2] This, combined with the direct inhibition of chitin synthesis by this compound, leads to a potent synergistic effect.
Resistance to this compound: Resistance to this compound is not widely studied. However, potential mechanisms could include:
-
Reduced Drug Uptake: Mutations in the dipeptide permease transport system could prevent this compound from entering the fungal cell.[3][4]
-
Target Modification: Alterations in the chitin synthase enzyme could reduce the binding affinity of this compound.
Conclusion
The available data strongly suggest that this compound does not exhibit cross-resistance with major antifungal classes and, in fact, displays significant synergistic activity with both azoles and echinocandins against a broad range of fungal pathogens. This makes this compound a compelling candidate for combination therapies, particularly in the context of emerging resistance to frontline antifungal agents. The synergistic combination of this compound with echinocandins is especially promising for treating infections caused by echinocandin-resistant strains. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these combinations.
References
- 1. This compound—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 4. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic action of nikkomycin X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugsincontext.com [drugsincontext.com]
- 7. This compound supersensitivity of an echinocandin-resistant mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of this compound alone and in combination with polyenes, triazoles or echinocandins against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy In Vitro of this compound with Azole Against the Invasive Form of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 14. Effects of Echinocandins in Combination with this compound against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergy, Pharmacodynamics, and Time-Sequenced Ultrastructural Changes of the Interaction between this compound and the Echinocandin FK463 against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Comparison of Nikkomycin Z and Itraconazole Against Coccidioides**
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidioidomycosis, also known as Valley Fever, is a fungal infection caused by Coccidioides immitis and Coccidioides posadasii. While many infections are asymptomatic, severe or disseminated cases require antifungal therapy. For decades, azoles like itraconazole have been a cornerstone of treatment. However, the fungistatic nature of these drugs often necessitates long-term therapy and carries a risk of relapse. Nikkomycin Z, an investigational antifungal agent, presents a promising alternative with a distinct mechanism of action and potential for fungicidal activity. This guide provides an objective, data-driven comparison of this compound and itraconazole for the treatment of coccidioidomycosis, aimed at informing research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound and itraconazole lies in their cellular targets.
This compound: This agent is a competitive inhibitor of chitin synthase.[1][2] Chitin is a crucial structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][3] By blocking chitin synthesis, this compound disrupts cell wall integrity, leading to fungal cell death.[1][4] This mechanism is highly specific to fungi, as mammalian cells lack chitin.[3][5]
Itraconazole: As a triazole antifungal, itraconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[6][7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[7][8] Inhibition of this pathway disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[8][9]
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. Pharmacokinetics of this compound after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. incacare.live [incacare.live]
- 4. journals.asm.org [journals.asm.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Itraconazole - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. youtube.com [youtube.com]
Validating the Fungicidal Versus Fungistatic Activity of Nikkomycin Z: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal and fungistatic properties of Nikkomycin Z, a competitive inhibitor of chitin synthase.[1][2] Its performance is contrasted with other key antifungal agents, supported by experimental data and detailed methodologies to aid in research and development.
This compound's unique mechanism of action, targeting the synthesis of chitin—an essential component of the fungal cell wall not present in mammals—makes it a compelling candidate for antifungal therapy.[3][4] Understanding whether its effect is fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth) is critical for its therapeutic application. This distinction is often determined by the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
Quantitative Performance Data
The in vitro activity of this compound varies significantly across different fungal species. It demonstrates potent fungicidal activity against endemic dimorphic fungi, which have a high chitin content in their cell walls.[5][6] Against other fungi like Candida and Aspergillus, its activity is more variable and can be enhanced through synergistic combinations with other antifungal drugs.[2][3]
Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Coccidioides immitis | 2.5 | 2.5 | 1 | Fungicidal |
| Blastomyces dermatitidis | 0.78 | 3.1 | ~4 | Fungicidal |
| Candida albicans | 0.5 - 32 | 4 - 64 | Variable | Fungistatic to Fungicidal |
| Candida auris | 0.125 - >64 | Not widely reported | Variable | Primarily Fungistatic |
| Aspergillus fumigatus | >64 | Not applicable | - | Ineffective alone |
Table 2: Comparative In Vitro Activity of Antifungal Agents Against Coccidioides immitis
| Antifungal Agent | Mechanism of Action | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | Chitin Synthase Inhibition | 2.5 | 2.5 | 1 | Fungicidal |
| Amphotericin B | Ergosterol Binding | 0.5 - 1.0 | 1.0 - >8.0 | Variable | Fungicidal |
| Fluconazole | Ergosterol Synthesis Inhibition | 6.25 | >100 | >16 | Fungistatic |
| Itraconazole | Ergosterol Synthesis Inhibition | ≤0.019 | Not widely reported | - | Fungistatic |
Table 3: In Vitro Activity of this compound in Combination Therapy Against Aspergillus fumigatus
| Combination | FIC Index* | Interpretation of Interaction |
| This compound + Itraconazole | Synergistic | Enhanced antifungal effect |
| This compound + Echinocandins | Synergistic | Enhanced lethality |
*Fractional Inhibitory Concentration (FIC) Index is a measure of the interaction between two antimicrobial agents. A value ≤ 0.5 is typically considered synergistic.
Experimental Protocols
The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and M27-A3 for yeasts.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar for molds, Sabouraud dextrose agar for yeasts). For filamentous fungi, a conidial suspension is prepared and adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. For yeasts, the inoculum is adjusted to 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of this compound (and other comparators) is prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[7]
-
Subculturing: Following MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is subcultured onto an appropriate agar medium that does not contain any antifungal agent.
-
Incubation: The plates are incubated at 35°C until growth is visible in control subcultures.
-
Endpoint Determination: The MFC is the lowest concentration of the drug from which there is no fungal growth on the subculture plates.
Visualizing Mechanisms and Workflows
Mechanism of Action: Chitin Synthesis Pathway and this compound Inhibition
References
- 1. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of this compound in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. incacare.live [incacare.live]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of nikkomycins X and Z in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Nikkomycin Z Target Specificity on Fungal Chitin Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nikkomycin Z's performance in targeting fungal chitin synthase, supported by experimental data. It delves into its mechanism of action, compares it with alternative inhibitors, and provides detailed experimental protocols for validation.
Introduction
This compound is a naturally occurring nucleoside-peptide antibiotic produced by Streptomyces tendae that has garnered significant interest as a potential antifungal agent.[1][2][3] Its primary mechanism of action is the competitive inhibition of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.[4][5][6] Since chitin is absent in mammals, chitin synthase represents a highly selective target for antifungal therapy, promising a high therapeutic index and low host toxicity.[6][7][8] This guide explores the target specificity of this compound and compares its efficacy with other cell wall-active antifungal agents.
Mechanism of Action of this compound
This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[4][9] Its structure mimics that of the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme, thereby blocking chitin polymerization.[4][10] The inhibition of chitin synthesis leads to a weakened cell wall, ultimately causing osmotic lysis and fungal cell death.[1][4]
The effectiveness of this compound is dependent on its transport into the fungal cell, which is mediated by di- and tripeptide permeases.[4][9] Consequently, the susceptibility of a fungal species to this compound is influenced by the efficiency of this uptake system.[4][9]
References
- 1. Nikkomycin - Wikipedia [en.wikipedia.org]
- 2. In vitro antifungal activity of this compound in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 5. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Safety and Toxicity Profile: Nikkomycin Z vs. Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antifungal agents is critical in the face of growing resistance and the significant toxicity profiles of existing therapies. Nikkomycin Z, a competitive inhibitor of chitin synthase, presents a promising therapeutic alternative due to its unique mechanism of action, which targets a pathway absent in mammals, suggesting a high degree of selective toxicity.[1][2][3][4] This guide provides an objective comparison of the safety and toxicity of this compound against established antifungal drugs: the polyene Amphotericin B, the triazoles Fluconazole and Voriconazole, and the echinocandin Caspofungin. The information herein is supported by preclinical and clinical data to aid in the evaluation of this compound's therapeutic potential.
Executive Summary of Comparative Toxicity
This compound has demonstrated a favorable safety profile in both preclinical and early clinical studies.[1][2][3][5] Preclinical toxicology studies in rats and dogs established a high "no observed effect level" of at least 300 mg/kg, with some studies showing no detectable toxicity even at doses of 1,000 mg/kg.[2] Phase 1 human trials have further supported its safety, with no serious or dose-related adverse events observed.[1][3] This contrasts sharply with many currently available antifungals, which are associated with significant, and sometimes dose-limiting, toxicities.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events reported in clinical trials for this compound and comparator antifungal agents. It is important to note that direct comparison of percentages across different studies can be challenging due to variations in study design, patient populations, and monitoring protocols.
| Adverse Event | This compound | Amphotericin B (Liposomal) | Voriconazole | Fluconazole | Caspofungin |
| Nephrotoxicity | Not Reported as a significant event | 9.4% - 18.7% (doubling of baseline serum creatinine)[6] | Infrequent | Low incidence | Infrequent |
| Hepatotoxicity (Elevated Liver Enzymes) | One subject with transiently elevated bilirubin and liver enzymes (resolved)[2] | Reported, but less frequent than with conventional Amphotericin B | 1% - 69% (abnormal liver enzyme elevations)[1][7] | Reported, generally mild and transient[8][9][10][11] | Can cause elevated AST and ALT levels[12] |
| Infusion-Related Reactions | Not applicable (oral administration) | Common (fever, chills, rigors) | Not a primary concern | Not applicable (oral administration) | Common (chills, fever, phlebitis/thrombophlebitis)[12] |
| Gastrointestinal Events (Nausea, Vomiting, Diarrhea) | Headache and diarrhea reported in a similar frequency to placebo[13][14] | Common | Common | Most common adverse events[8][9][10][11] | Common (nausea, vomiting, diarrhea, abdominal pain)[12] |
| Visual Disturbances | Not Reported | Not a primary concern | Common and can be dose-limiting | Infrequent | Not a primary concern |
| Skin Reactions | Not Reported as a significant event | Not a primary concern | Common (rash, phototoxicity)[7] | Common[8][9][10][11] | Can cause rash and skin erosions[12] |
Table 1: Comparison of Common Adverse Events of this compound and Other Antifungals
Mechanism of Action and Selective Toxicity
The favorable safety profile of this compound is intrinsically linked to its mechanism of action.
Caption: this compound selectively inhibits fungal chitin synthase.
This compound acts as a competitive inhibitor of chitin synthase, an essential enzyme for the synthesis of chitin, a vital component of the fungal cell wall.[1][13][15] Since mammalian cells lack chitin and chitin synthase, this compound is expected to have high selective toxicity against fungi with minimal off-target effects in humans.[1][2]
Experimental Protocols for Key Safety and Toxicity Assays
To ensure a thorough and standardized evaluation of the safety and toxicity of any new antifungal agent, a battery of in vitro and in vivo assays should be performed. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the direct cytotoxic effect of the antifungal agent on mammalian cells.
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of the antifungal agent (and appropriate vehicle controls) for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 (the concentration that inhibits 50% of cell viability) is determined.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Hemolysis Assay
Objective: To assess the potential of the antifungal agent to damage red blood cells.
Methodology:
-
Blood Collection: Fresh red blood cells (RBCs) are obtained from a healthy donor.
-
RBC Preparation: RBCs are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration.
-
Treatment: The RBC suspension is incubated with various concentrations of the antifungal agent. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.
-
Incubation: The mixture is incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Absorbance Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control.
In Vitro Mutagenicity Assay (Ames Test)
Objective: To evaluate the mutagenic potential of the antifungal agent by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][17][18][19]
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) are used.[17][19]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[17]
-
Exposure: The bacterial strains are exposed to various concentrations of the antifungal agent in the presence of a minimal amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[18]
In Vivo Acute Systemic Toxicity
Objective: To determine the short-term toxicity and lethal dose (LD50) of the antifungal agent after a single administration.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) of a specific strain, age, and sex are used.
-
Dose Administration: The antifungal agent is administered via the intended clinical route (e.g., oral, intravenous) at a range of doses.
-
Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods.
Immunotoxicity Assessment (ICH S8 Guideline)
Objective: To evaluate the potential of the antifungal agent to cause unintended immunosuppression or immunoenhancement.
Methodology: As recommended by the International Council for Harmonisation (ICH) S8 guideline, a weight-of-evidence approach is used.[15][20][21][22][23]
-
Standard Toxicity Studies (STS): Data from routine toxicology studies are evaluated for signs of immunotoxicity, such as changes in lymphoid organ weights, alterations in lymphocyte and leukocyte counts, and histopathological changes in immune tissues.
-
Pharmacology of the Drug: The known pharmacological properties of the drug are considered for any potential effects on the immune system.
-
Patient Population: The intended patient population is considered, as immunocompromised patients may be more susceptible to immunotoxic effects.
-
Follow-up Studies: If concerns arise from the initial evaluation, additional functional immunotoxicity studies may be warranted. These can include:
-
T-cell dependent antibody response (TDAR) assay: To assess the effect on adaptive immunity.
-
Natural killer (NK) cell activity assay: To evaluate innate immune function.
-
Macrophage/neutrophil function tests: To assess phagocytic activity.
-
Conclusion
This compound demonstrates a promising safety and toxicity profile, particularly when compared to the significant adverse events associated with established antifungal agents like Amphotericin B and Voriconazole. Its selective mechanism of action, targeting a fungal-specific pathway, provides a strong rationale for its low observed toxicity in preclinical and early clinical studies. Further clinical development and more extensive safety data from larger patient populations will be crucial to fully delineate its therapeutic window and confirm its favorable safety profile in the treatment of invasive fungal infections. The detailed experimental protocols provided in this guide offer a framework for the continued and comparative evaluation of this compound and other novel antifungal candidates.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pharmacokinetics of this compound after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Therapeutic drug monitoring and safety evaluation of voriconazole in the treatment of pulmonary fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of adverse events induced by fluconazole based on FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Incidence of voriconazole hepatotoxicity during intravenous and oral treatment for invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Federal Register :: International Conference on Harmonisation; Guidance on S8 Immunotoxicity Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. The ICH S8 immunotoxicity guidance. Immune function assessment and toxicological pathology: autonomous or synergistic methods to predict immunotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. International Conference on Harmonisation; Guidance on S8 Immunotoxicity Studies for Human Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH S8 Immunotoxicity studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. vivoscience.de [vivoscience.de]
Safety Operating Guide
Personal protective equipment for handling Nikkomycin Z
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nikkomycin Z. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
There are conflicting reports regarding the GHS classification of this compound. While some safety data sheets (SDS) classify it as not a hazardous substance, other sources, such as PubChem, indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2]. Given this discrepancy, a conservative approach to safety is recommended. Assume the compound is hazardous and handle with appropriate care.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A dust mask (N95 or equivalent) may be considered for handling larger quantities of powder. | Minimizes inhalation of the powder. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring laboratory safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste disposal containers.
-
Weighing: If weighing the solid form, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. For cell-based experiments, it is commonly dissolved in DMSO to create a stock solution[3].
-
Post-Handling: After handling, wipe down the work area with a suitable cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage Conditions: Proper storage is critical to maintain the stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedChemExpress SDS.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: The original product container should be disposed of as hazardous waste.
Emergency Procedures
Spill Response: In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: For a powder spill, gently cover with absorbent paper to prevent it from becoming airborne. For a liquid spill, contain it with absorbent material.
-
Clean: Wearing appropriate PPE, clean the spill area. For a powder, dampen the absorbent paper before wiping. For a liquid, use an appropriate inert absorbent material[4][5]. Decontaminate the area with a suitable cleaning agent.
-
Dispose: Collect all cleanup materials in a sealed bag and dispose of as hazardous chemical waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse skin immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
First aid procedures are based on standard chemical handling guidelines.
Toxicological and Pharmacokinetic Data
This compound has been shown to have a low order of toxicity in preclinical and clinical studies[6][7][8].
Toxicity Data Summary:
| Study Type | Organism | Dose | Observation | Reference |
| Preclinical | Mice | 1,000 mg/kg/day | No apparent ill effects. | [7] |
| Preclinical | Rats and Dogs | Not specified | Well-tolerated with no consistent organ toxicities. | [9] |
| Phase 1 Clinical Trial | Humans | Single oral doses from 250 to 2,000 mg | Well-tolerated with no serious or dose-related adverse events. | [9] |
| Phase 1 Clinical Trial | Humans | Multiple doses up to 750 mg three times a day for 14 days | No dose-limiting or serious adverse events observed. | [10][11] |
Pharmacokinetic Data Summary (Human Single Oral Dose):
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 2 - 4 hours |
| Terminal Half-life (t1/2) | 2.1 - 2.5 hours |
Data sourced from a human phase 1 clinical trial.[9]
Experimental Protocols and Visualizations
Mechanism of Action: this compound is a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a key structural component of the fungal cell wall. This inhibition leads to disruption of fungal cell wall integrity and ultimately, fungal cell death[3][12][13]. Since chitin synthase is not present in mammals, this compound exhibits selective toxicity towards fungi[8][9].
References
- 1. This compound | C20H25N5O10 | CID 456557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 4. jk-sci.com [jk-sci.com]
- 5. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 6. This compound—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound following multiple doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
